This compound (PHYT) is an amphiphilic lipid that self-assembles into various lyotropic liquid crystalline phases upon hydration. The specific structure formed is highly dependent on water content [1].
| Phase Type | Typical Water Content (wt%) | Structure/Space Group | Key Features and Applications |
|---|---|---|---|
| LII (Inverse Micellar) | ~6-14% | Isotropic micellar arrangement | Forms at low hydration; less commonly used for drug encapsulation [1]. |
| QIIG (Inverse Bicontinuous Cubic) | ~14-25% | Ia3d (Gyroid) | 3D network of lipid bilayers separating two interwoven water channels. High interfacial area [1]. |
| QIID (Inverse Bicontinuous Cubic) | ~25-30% | Pn3m (Diamond) | Similar 3D bicontinuous structure; different symmetry than the Gyroid phase. Can swell more with water [1]. |
| Lα (Lamellar) | >~30% | Planar lipid bilayers | Layered structure; can form at high water content or with additives [2] [1]. |
Note on Swelling: The lattice parameter (a measure of unit cell size) of the cubic phases can be significantly influenced by the solvent. For instance, the Ia3d cubic phase in a 25 wt% MImOF-75 wt% water mixture swelled to 100–140 Å, compared to only 86–100 Å in pure water [2].
Here are methodologies for key experiments in preparing and characterizing this compound-based LLCs.
This protocol is fundamental for creating bulk LLC samples for analysis via SAXS or NMR [1].
| Step | Procedure Details | Notes & Considerations |
|---|---|---|
| 1. Weighing | Accurately weigh this compound into a glass vial (e.g., 0.1 g). | Use high-purity this compound. The mass determines the final lipid concentration. |
| 2. Melting | Melt the solid this compound in a water bath at 40°C. | Ensures a homogeneous starting state. |
| 3. Hydration | Add the precise mass of Milli-Q water required for the target hydration level. | Water content is the critical variable for phase control (see table above). |
| 4. Mixing | Centrifuge the sealed vial multiple times (e.g., 6x for 5 min at 1000× g). | Repeated inversion by centrifugation ensures thorough mixing without introducing air. |
| 5. Equilibration | Store the mixed sample in the dark at room temperature for an extended period (≥1 week). | LLC phases form slowly; sufficient time is required to reach equilibrium. |
SAXS is the primary technique for identifying the internal nanostructure of LLCs.
NMR provides unique insights into hydration dynamics and molecular interactions within the LLC [1].
X'w = (Iw / Nlip) / [ (Ilip / Mlip) + (Iw / Nlip) ]
where Iw and Ilip are the integrals, Nlip is the number of protons in this compound (42), and Mlip is its molecular weight (330 g/mol).This compound LLCs are highly versatile for encapsulating both hydrophilic and hydrophobic drugs within their distinct nanostructures [1].
| Application/Strategy | Mechanism & Rationale | Evidence from Research |
|---|---|---|
| Versatile Drug Encapsulation | Hydrophilic drugs in water channels; hydrophobic drugs in lipid bilayers [1]. | The cubic phase's large interfacial area accommodates solutes of various polarities [3]. |
| Cationic & Stimuli-Responsive Systems | Adding cationic lipids or polymers imparts a positive charge, enabling enhanced interaction with negatively charged cell membranes and mucoadhesion [4]. | PHYT formulated with a cationic TPP-quaternized copolymer produced stable, pH-responsive nanoparticles with high cationic potential and high drug entrapment efficiency [4]. |
| Biomarker Extraction Matrix | The large lipid-water interface can selectively partition and concentrate biomarkers from the skin [3]. | Bicontinuous cubic phases (e.g., GMO) can extract tryptophan and kynurenine, with partitioning optimized by tuning the interfacial area and charge [3]. |
The following diagram illustrates the logical relationship between water content and the resulting this compound phase, which forms the basis for experimental design.
This diagram outlines the primary phase behavior of this compound as a function of hydration, which is foundational for formulating LLCs with desired nanostructures [1].
To summarize the strategic value of this information:
| Water Content (wt%) | Temperature | Lyotropic Liquid Crystal Phase Formed | Space Group / Type | Key Characteristics & Applications |
|---|---|---|---|---|
| 6–14% [1] | Room Temperature [1] | LII Phase (Reversed Micellar) [1] [2] | - | Low water content phase [1]. |
| ~14–25% [1] | Room Temperature [1] | Cubic Phase (Q230) [1] [2] | Ia3d (Gyroid surface) [1] | Formed as water content increases from LII; water channels encapsulate hydrophilic drugs [1]. |
| 25–30% [1] | Room Temperature [1] | Cubic Phase (Q224) [1] [2] | Pn3m (Diamond surface) [1] | Formed with further increase in water; lipid bilayer encapsulates hydrophobic drugs [1]. |
| > 30% (Excess water) | 44 °C [2] | Reversed Hexagonal Phase (HII) [2] | - | High-temperature transition from cubic phases; can form hexosome nanoparticles for drug delivery [2] [3]. |
The reproducible preparation and accurate characterization of phytantriol-based LLCs are critical for research and development.
A detailed protocol for preparing stable this compound samples for Nuclear Magnetic Resonance (NMR) analysis is as follows [1]:
NMR is a powerful tool for characterizing LLC formation, hydration, and molecular interactions over time [1].
SAXS is the definitive technique for identifying the nanoscale structure of liquid crystalline phases [4] [5].
The following diagram illustrates a common workflow for creating and testing this compound-based drug delivery nanoparticles, synthesizing protocols from the search results.
Workflow for developing this compound-based drug delivery systems.
Recent research is exploring this compound's behavior beyond traditional aqueous systems to enhance functionality:
For researchers investigating phytantriol-based lyotropic liquid crystals (LLCs), the following methodology provides a comprehensive approach for sample preparation and NMR analysis based on current research practices:
Table 1: NMR Sample Preparation Protocol [1] [2]
| Parameter | Specification |
|---|---|
| Lipid Material | This compound (PHYT) from Avanti Polar Lipids (SKU 850556O) |
| Hydration Medium | Purified milli-Q water |
| Sample Configuration | This compound + water in 3mm inner NMR tube, flame-sealed |
| Locking Solvent | 300 μL CDCl₃ in outer 5mm NMR tube |
| Mixing Protocol | Centrifugation at 4000× g for 60 min per inversion, repeated |
| Equilibration | ~12 hours at room temperature before initial measurement |
| Long-term Storage | 298 K in NMR tube racks |
Table 2: NMR Acquisition Parameters [1] [2]
| Parameter | Specification |
|---|---|
| Spectrometer | Bruker Ascend 600 MHz |
| Console | AVANCE NEO |
| Probe | QCI-P CryoProbe |
| ¹H Larmor Frequency | 600.13 MHz |
| ¹³C Larmor Frequency | 150.93 MHz |
| Experiments | 1D-¹H, ¹³C-{¹H}, 2D-HSQC, HMBC, COSY, NOESY |
| Chemical Shift Reference | CDCl₃ (¹H: 7.260 ppm; ¹³C: 77.160 ppm) |
| Software | MestRenova (v14) for data analysis |
The experimental workflow below illustrates how these components integrate throughout the research process:
Experimental workflow for this compound LLC characterization
Complete this compound Chemical Shift Assignment
Researchers have successfully assigned all ¹H and ¹³C chemical shifts for this compound through comprehensive 1D and 2D NMR analysis. The following table presents the definitive chemical shift assignments:
Table 3: this compound Chemical Shift Assignments (600 MHz, CDCl₃) [1]
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | 1OH 5.24; 1H 3.72; 1′H 3.55 | 62.76 |
| 2 | 2OH 5.18; 2H 3.49 | 77.92 |
| 3 | 3OH 4.50 | 74.14 |
| 4 | 1.15 | 28.09 |
| 5 | 1.09 | 22.78 |
| 6 | 1.43 | 33.05 |
| 7 | 1.53 | 28.09 |
| 8 | 1.38 | 37.92 |
| 9 | 1.15 | 25.03 |
| 10 | 1.09 | 37.92 |
| 11 | 1.53 | 28.09 |
| 12 | 1.09 | 37.92 |
| 13 | 1.15 | 27.06 |
| 14 | 1.15 | 39.59 |
| 15 | 1.53 | 22.78 |
| 16 | 0.87 | 22.78 |
| 17 | 0.87 | 19.80 |
| 18 | 0.87 | 19.68 |
| 19 | 1.29 | - |
Hydration Calculation Methodology
The hydration level of this compound/water LLC systems can be quantitatively determined using ¹H NMR integration data with the following equations: [1] [2]
[ \begin{align} I_w &= \frac{M \cdot X'_w}{9} \ I_{lip} &= \frac{N_{lip} \cdot M \cdot (1 - X'_w)}{M_{lip}} \end{align} ]
Where:
By taking the ratio of these equations and setting the water peak integral to 1, the actual hydration level (X'_w) can be calculated. This approach enables precise monitoring of hydration changes during phase formation over extended periods (up to 90 days in published studies).
Phase Behavior and Molecular Interactions
The relationship between hydration levels and resulting liquid crystalline phases follows this pattern:
Hydration-dependent phase behavior of this compound LLCs
NOESY Analysis of Molecular Interactions
2D-NOESY experiments provide critical spatial information about molecular interactions within this compound LLCs: [1] [3]
Drug Delivery Applications
This compound-based LLCs have demonstrated significant potential in pharmaceutical applications due to their unique structural properties: [1] [4]
Technical Advantages of NMR Characterization
NMR spectroscopy provides several unique capabilities for LLC research: [1] [5]
This NMR approach enables unprecedented insight into this compound-based LLC systems, particularly through the monitoring of time-dependent phase transitions and the quantification of hydration dynamics. The assignment of complete chemical shifts for this compound provides an essential foundation for future structural studies.
The combination of 1D and 2D NMR techniques, particularly NOESY, offers a powerful methodology for characterizing molecular interactions in these complex systems. The quantitative hydration calculation method enables precise correlation between water content and phase behavior, which is crucial for designing drug delivery systems with specific release characteristics.
The table below summarizes the key safety data for this compound from a 2007 Cosmetic Ingredient Review (CIR) final report [1].
| Safety Endpoint | Findings and Results |
|---|---|
| General Use | Used in ~100 cosmetic products at 0.0002% - 1.0%; concentrations up to 3% deemed safe [1]. |
| Dermal Penetration | Low; skin permeability coefficient (log Kp) = -1.734 [1]. |
| Acute Oral Toxicity | Low; LD50 >5000 mg/kg in mice and rats [1]. |
| Ocular Irritation | 100% concentration caused severe damage; 10% caused transient opacity resolved in 48 hours [1]. |
| Skin Irritation | 100% was a severe irritant; 3% and 10% in diethyl phthalate produced only slight, clearing erythema [1]. |
| Skin Sensitization | No reactions at 3% in corn oil (101 volunteers) or at 5% in a repeat insult patch test (206 volunteers). A separate test with 227 volunteers using 3% in alcohol/water resulted in one mild reaction during induction only [1]. |
| Genotoxicity | Not mutagenic in Ames tests; did not induce aberrations in human lymphocytes within cytotoxicity limits [1]. |
| Photo-toxicity | Not phototoxic or photoallergenic [1]. |
Today, a safety assessment is not a single test but a structured process that evaluates all available evidence. For researchers, adhering to this framework is critical for compliance with global regulations like the FDA's MoCRA in the US and the EC's guidelines in the EU [2] [3] [4].
The following workflow outlines the key stages and decision points in a modern, tiered safety substantiation process for a cosmetic ingredient.
For this compound, you would begin at the "Comprehensive Literature Review" stage, as substantial data already exists [1]. The subsequent steps involve deeper analysis:
Staying informed of evolving regulations in your target markets is essential for compliance.
The following table consolidates key structural parameters from recent phytantriol Pn3m phase studies:
| Lipid Composition | Method / Condition | Lattice Parameter (Å) | Identified Symmetry | Citation Source |
|---|---|---|---|---|
| This compound / Pluronic F-127 | Top-down, 20°C | ~74.7 | Pn3m | [1] |
| This compound / Brij-56 (17.5% w/w) | Excess hydration | Structure transition to Im3m | Im3m | [2] |
| This compound / Pluronic F-127 / Propylene Glycol | Liquid precursor dilution, 25°C | ~103.6 | Pn3m (based on QIID) | [3] |
Accurate determination of the Pn3m phase and its lattice parameters relies on specific experimental techniques.
SAXS is the primary method for identifying lyotropic liquid crystalline phases and determining their lattice parameters [1] [3].
This method involves fragmenting a bulk lipid phase into nanoparticles [1].
The diagram below outlines the key stages for preparing and characterizing this compound-based lipid nanoparticles.
Workflow for this compound nanoparticle preparation and characterization.
| Factor | Role in Lamellar Phase Formation | Characterization Techniques |
|---|---|---|
| Amphiphile Concentration | Must be high enough to form extended bilayers. A critical concentration is required for full interfacial coverage in emulsions [1]. | SAXS, XRD [1] [2] [3] |
| Water Content | Swells the bilayers, determining the lamellar periodicity (d-spacing). Excess water leads to a coexistence of a stable lamellar phase and excess solvent [1] [2]. | SAXS, XRD [1] [2] |
| Temperature | Can induce phase transitions (e.g., from gel to fluid lamellar phase). It is a critical parameter for thermotropic phase behavior [2] [3]. | DSC, XRD [2] [3] |
| pH | Affects the ionization state of ionic amphiphiles, influencing head-group repulsion and phase stability. Can act as a trigger for structural changes [2]. | SAXS, release studies [2] |
| Additives (e.g., Polymers, Salts) | Can be doped into the structure. Polymers in the solvent can promote lamellar-lamellar coexistence. Ionic additives can enhance functionality like conductivity [1] [2] [4]. | SAXS, Polarized Light Microscopy, Conductivity tests [1] [4] |
The interaction of these factors dictates the final structure and properties of the lamellar phase. The following diagram illustrates the typical workflow for preparing and characterizing a lamellar phase, integrating the key conditions from the table above.
Lamellar phase preparation involves setting key conditions before mixing and characterization.
The "one-pot" method and emulsification of pre-formed lamellar phases are common preparation routes [1].
Since the search results lack specific data on phytriol, I suggest you:
Phytantriol is a well-known non-ionic amphiphile that self-assembles into various lyotropic liquid crystalline phases in the presence of excess water or other polar solvents [1]. Its phase behavior is governed by the critical packing parameter (CPP), where a CPP > 1 favors the formation of inverse curved phases like the inverse hexagonal (HII) phase [2].
The table below summarizes the phase behavior of this compound in different solvent systems, based on recent research:
| Solvent System | Observed Lyotropic Liquid Crystalline Phases | Key Influencing Factors |
|---|---|---|
| Excess Water [1] | Inverse bicontinuous cubic (e.g., Pn3m), Inverse Hexagonal (HII) | Temperature, lipid concentration, presence of solutes. |
| Deep Eutectic Solvents (DES)-Water Mixtures [1] | Inverse Hexagonal (HII) is favored by the addition of water. | Solvent structure, polarity, and molecular size. |
| Protic Ionic Liquid: Ethylammonium Nitrate (EAN) [1] | Bicontinuous Cubic (Pn3m, ~35-60°C), Lamellar (~22-65°C). | The innate amphiphilic nanostructure of EAN swells and stabilizes the cubic phase. |
| Protic Ionic Liquid: Ethanolammonium Nitrate (EtAN) [1] | 2D Hexagonal Phase (HII, ~23-43°C). | The polar hydroxyl group on the cation reduces the solvent's amphiphilic nanostructure. |
The following methodology outlines a standard protocol for preparing and characterizing this compound gels, as described in current literature [1].
SAXS is the primary technique for identifying the nanostructure of liquid crystalline phases.
Research on oriented this compound samples in water has elucidated an epitaxial relationship between the inverse hexagonal (HII) and the inverse double diamond bicontinuous cubic (QIID) phases [3] [4]. The diagram below illustrates this transformation pathway.
Transformation from HII to inverse diamond cubic phase.
Key Experimental Evidence [3] [4]:
This compound-based inverse hexagonal phases can be dispersed into colloidal nanoparticles known as hexosomes, which are promising for drug delivery [2].
A critical finding is that the cellular uptake of this compound-based hexosomes is independent of major endocytic machineries [2]. Studies indicate their internalization is not mediated by clathrin-dependent endocytosis, macropinocytosis, or caveolae-mediated uptake. Instead, evidence suggests the process is dependent on cellular membrane tension, potentially involving a mechanism that bypasses the endosomal-lysosomal degradation pathway, which is a significant advantage for efficient drug delivery [2].
Deuterated phytantriol (this compound-d₃₉) is a key molecule for probing the nanostructure of lipid-based drug delivery systems using neutron scattering. The table below summarizes its synthesis and fundamental properties.
| Aspect | Technical Details |
|---|---|
| Synthetic Route | Metal-catalyzed hydrothermal deuteration in D₂O, replacing all hydrogen atoms bound to carbon with deuterium [1] [2]. |
| Deuteration Sites | 39 deuterium atoms on carbon atoms [1] [2]. Labile hydrogens on hydroxyl groups (-OH) are not deuterated via this synthesis [2]. |
| Primary Application | Probing material distribution within liquid crystalline lipid phases (cubosomes) using Small-Angle Neutron Scattering (SANS) with contrast matching [1] [3]. |
| Key Advantage | Alters neutron Scattering Length Density (SLD), enabling specific components in complex systems to be highlighted or masked for precise structural analysis [1] [2] [3]. |
Researchers use a combination of techniques to confirm the structure and behavior of deuterated this compound-based nanoparticles. The table below outlines the key methodologies and insights gained.
| Characterization Method | Protocol & Purpose | Key Findings for Deuterated this compound |
|---|---|---|
| Synchrotron SAXS | Analyze internal nanostructure of dispersed particles as a function of temperature [1]. | This compound-d₃₉ in D₂O forms same liquid crystalline structures (e.g., cubic phases Pn3m, Im3m) as hydrogenous this compound in H₂O [1]. |
| Small-Angle Neutron Scattering (SANS) | Use D₂O to contrast-match SLD of deuterated lipid, isolating signal from other components (e.g., surfactants) within particles [1] [3]. | Surfactant distribution differs based on structure: Tween 80 in Im3m cubic phases follows a self-avoiding walk; Pluronic F127 in Pn3m cubic phases exhibits more rod-like packing [1]. |
| Liquid Crystalline Phase Behavior | Hydrate lipid and identify formed phases based on water content and temperature [4] [5]. | Forms inverse bicontinuous cubic (QII) and hexagonal phases; behavior is reproducible in deuterated form and crucial for triggered drug release [4]. |
This experimental process for synthesizing and characterizing deuterated this compound cubosomes can be visualized as follows:
Deuteration of this compound is primarily a research tool that enables scientists to visualize components within self-assembled nanostructures with exceptional clarity.
A common and reliable method for creating phytantriol-based cubosomes is the ultrasonication method, which is organic solvent-free [1].
Confirming the formation and structure of this compound self-assemblies requires a suite of advanced characterization techniques.
| Technique | Measured Parameters | Key Outcomes for this compound Systems |
|---|---|---|
| Small-Angle X-Ray Scattering (SAXS) | Scattering pattern, lattice parameter, space group. | Identifies internal nanostructure (e.g., double diamond cubic Pn3m, inverse hexagonal HII). Lattice parameters are typically ~10-11 nm for cubosomes [2] [1]. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter (Z-average), Polydispersity Index (PDI). | Determines particle size (often 100-200 nm) and size distribution. A PDI < 0.3 indicates a monodisperse population [1]. |
| Zeta Potential Measurement | Surface charge (electrophoretic mobility). | Evaluates colloidal stability. Values near neutral are common for F127-stabilized this compound cubosomes [1]. |
| Laser Diffraction | Particle size distribution. | Provides a volume-based size distribution, complementing DLS data [1]. |
| Cryo-TEM | Direct visual morphology and internal structure. | Visualizes the particulate morphology and can reveal the periodic internal structure of cubosomes [3]. |
The self-assembly of amphiphiles like this compound is a spontaneous process driven by a complex interplay of energy components.
The diagram below illustrates the thermodynamic pathway and energy landscape that guides the self-assembly process.
> The self-assembly pathway of this compound involves transitioning from disordered building blocks through intermediate states. The system can be kinetically trapped in a lamellar vesicle state or proceed via an inverse sponge phase to form the stable, ordered Cubosome (QII) or Hexosome (HII) structures, depending on composition and conditions.
This compound-based systems are highly valued for their ability to encapsulate and deliver drugs with challenging properties.
This whitepaper synthesizes the current state of knowledge on this compound self-assembly. The field continues to evolve, particularly in understanding non-equilibrium energy landscapes and exploiting them for creating "smart," stimulus-responsive drug delivery systems.
Cubosomes are nanostructured particles with a complex internal bicontinuous cubic phase, forming a three-dimensional "honeycomb-like" structure of both water and lipid channels [1] [2]. This unique architecture allows for the simultaneous encapsulation of hydrophilic, hydrophobic, and amphiphilic therapeutics [3] [2].
This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) is often preferred over glyceryl monooleate (GMO) for preparing cubosomes due to its higher chemical stability. Unlike GMO, which contains an ester bond susceptible to hydrolysis, this compound's ether bonds and polyol head group make it more resistant to degradation, especially in the gastrointestinal tract [4] [5] [6]. This compound typically forms a stable bicontinuous cubic phase with Pn3m symmetry in excess water [7] [8].
The top-down method involves first creating a bulk viscous cubic phase gel, which is then fragmented into nanoparticles using high-energy dispersion techniques in the presence of a stabilizer [4] [8].
The following protocol, synthesizing methodologies from recent literature, details the steps for preparing this compound cubosomes using the top-down approach [7] [8].
Preparation of Bulk Cubic Phase Gel: Precisely weigh this compound and Pluronic F127 at a typical mass ratio of 9:1 (PHY:F127) [8]. In a glass vial, add a small amount of ultrapure water (comprising ~20-30% of the final formulation weight) to the lipid-stabilizer mixture. Cap the vial and heat it in a water bath at 45-55°C for 10-15 minutes. Vortex the mixture periodically until a clear, viscous gel forms. Allow the gel to equilibrate at room temperature for at least 24 hours to ensure complete formation of the cubic phase.
Dispersion and Fragmentation: Add the remaining aqueous phase (pre-heated to ~40°C) to the bulk cubic phase gel. The final concentration of this compound can be adjusted; common concentrations are 2-20 w/w% [8]. Fragment the gel into nanoparticles using a high-energy method:
Post-Processing (Optional): To further reduce polydispersity and increase stability, the obtained cubosome dispersion can be extruded through polycarbonate membranes. Research indicates that this compound cubosomes are highly malleable and can be extruded through filters with pore sizes as small as 50 nm or 30 nm without altering their internal cubic structure [7] [2].
The diagram below illustrates this preparation workflow.
Rigorous characterization is essential to confirm the formation and quality of cubosomes. The table below summarizes key parameters, methods, and typical outcomes.
| Characterization Parameter | Method(s) | Typical Outcome for this compound Cubosomes |
|---|---|---|
| Internal Nanostructure | Small-Angle X-Ray Scattering (SAXS) | Confirms Pn3m cubic symmetry [7] [8]. |
| Particle Size & Distribution | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA) | ~150-250 nm diameter; PDI < 0.3 indicates a narrow distribution [7] [8]. Lattice parameter ~7-8 nm [8]. |
| Surface Charge | Zeta Potential Measurement | Negative surface charge; values vary with medium [7] [8]. |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Visual confirmation of cubic internal structure and particle morphology [7] [8]. |
| pH-Triggered Release | In vitro drug release study at different pH | Significantly higher drug release at acidic pH (e.g., ~70% at pH 5.5) vs. neutral pH (e.g., ~6% at pH 7.4), ideal for cancer therapy [9]. |
| Stability | DLS monitoring of size over time, Lyophilization | Stable for weeks to months; internal structure preserved after lyophilization, though particle concentration may decrease [7]. |
The top-down preparation method is a robust and reliable technique for generating this compound cubosomes. Their superior stability, high encapsulation efficiency, and demonstrated efficacy in targeted drug delivery make them a highly promising platform for next-generation nanomedicines. Continued research into scaling up production and comprehensive in vivo toxicological studies will be key to advancing these systems toward clinical application.
Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by joint inflammation and progressive cartilage and bone erosion, affecting approximately 1% of the global population. Conventional RA treatments often suffer from limitations including systemic side effects and frequent dosing requirements. Intra-articular (IA) injection presents a promising alternative by delivering drugs directly to affected joints, thereby enhancing local drug concentration while minimizing systemic exposure. However, the rapid clearance of small molecules from the joint space following IA injection necessitates advanced sustained-release delivery systems.
Phytantriol (PT)-based in situ liquid crystal systems have emerged as innovative platforms for sustained drug delivery. These systems utilize the unique properties of inverse bicontinuous cubic (V₂) and inverse hexagonal (H₂) liquid crystalline phases, which form highly ordered nanostructures capable of controlling drug release kinetics. This document provides detailed application notes and experimental protocols for developing and characterizing PT-based in situ liquid crystal formulations containing sinomenine hydrochloride (SMH) for IA administration in RA treatment.
Traditional liquid crystalline phases (V₂ and H₂) exhibit high viscosity at equilibrium, rendering them unsuitable for direct injection. In situ forming systems address this limitation by employing low-viscosity precursor formulations that undergo phase transition upon injection into the aqueous joint environment. These precursors absorb water from the synovial fluid, spontaneously forming viscous liquid crystalline gels at the administration site. This transformation provides several advantages:
The development of PT-based in situ liquid crystals involves optimizing ternary systems comprising This compound, ethanol, and aqueous components. Ethanol functions as a cosolvent and fluidizer, reducing precursor viscosity to enable injectability while facilitating phase transition upon water absorption.
Table 1: Optimal Formulation Compositions for ISV2 and ISH2 Systems
| Component | ISV2 (%, w/w/w) | ISH2 (%, w/w/w/w) | Function |
|---|---|---|---|
| This compound (PT) | 64 | 60.8 | Liquid crystal-forming lipid |
| Vitamin E Acetate (VitEA) | - | 3.2 | H₂ phase stabilizer |
| Ethanol (ET) | 16 | 16 | Cosolvent, viscosity reducer |
| Water | 20 | 20 | Aqueous phase |
| SMH | 6 mg/g | 6 mg/g | Active pharmaceutical ingredient |
The ISH2 system incorporates vitamin E acetate (VitEA) at 5% w/w of PT to modify phase behavior. VitEA suppresses the V₂-to-H₂ transition temperature to approximately 25°C, enabling formation of the more tortuous inverse hexagonal (H₂) phase at physiological temperature (37°C), thereby further extending drug release duration.
Phase diagrams are essential tools for identifying regions of isotropic solution formation suitable for in situ systems.
The following workflow diagram illustrates the complete experimental process from formulation to characterization:
Figure 1: Experimental workflow for developing and characterizing this compound-based in situ liquid crystal systems
SAXS analysis confirms the formation of well-defined liquid crystalline nanostructures following hydration of isotropic precursor formulations. The optimal ISV2 system (PT/ET/water, 64:16:20, w/w/w) transitions to a bicontinuous cubic phase (Pn3m) upon water absorption, while the ISH2 system (PT/VitEA/ET/water, 60.8:3.2:16:20, w/w/w/w) forms an inverse hexagonal phase due to the presence of VitEA.
Both systems exhibit suitable pH ranges for IA administration and demonstrate excellent syringeability through 25 G needles, confirming their suitability for clinical injection.
Table 2: In Vitro Release Characteristics of ISV2 and ISH2 Systems
| Formulation | Liquid Crystal Phase | Release Duration | Cumulative Release Profile | Release Kinetics |
|---|---|---|---|---|
| ISV2 | Cubic (Pn3m) | 6 days | Approximately 90% at 144 hours | Biphasic: initial burst followed sustained release |
| ISH2 | Hexagonal (H₂) | >10 days | Approximately 85% at 240 hours | Zero-order sustained release |
The prolonged release from ISH2 systems is attributed to the more tortuous diffusion path through the hexagonal architecture compared to the cubic structure. Vitamin E acetate not only facilitates H₂ formation at physiological temperature but also enhances the structural stability of the liquid crystalline matrix, further extending drug release.
The following diagram illustrates the structural differences between cubic and hexagonal phases and their impact on drug release:
Figure 2: Phase formation and drug release characteristics of ISV2 and ISH2 systems
The developed PT-based in situ liquid crystal systems provide significant benefits for RA treatment:
The extended release profiles observed with both ISV2 and ISH2 systems result from the complex diffusion pathways through the liquid crystalline nanostructures. Drug molecules must navigate through:
The greater sustained release effect of the H₂ phase compared to the V₂ phase aligns with theoretical predictions, as the hexagonal architecture presents more restricted diffusion pathways than the bicontinuous cubic structure.
This compound-based in situ liquid crystal systems represent a promising platform for intra-articular delivery of sinomenine hydrochloride for rheumatoid arthritis treatment. The protocols outlined herein enable researchers to develop and characterize both cubic (ISV2) and hexagonal (ISH2) systems with tailored release profiles. The ISH2 system incorporating vitamin E acetate demonstrates superior sustained release capabilities, maintaining therapeutic SMH levels for over 10 days following a single IA injection. These advanced drug delivery systems address critical limitations of conventional RA therapies by providing localized, sustained drug action while minimizing systemic exposure and dosing frequency.
Phytantriol-based lipid nanoparticles represent a significant advancement in the field of protein delivery systems, offering unique structural properties that enhance stability, loading capacity, and delivery efficiency. This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) is a chemically stable lipid widely used in cosmetic formulations and now gaining prominence in pharmaceutical applications due to its ability to form non-lamellar liquid crystalline structures [1] [2]. Unlike ester-based lipids like glyceryl monooleate (GMO), this compound lacks ester bonds in its aliphatic chain, making it resistant to enzymatic degradation by esterases and providing greater structural integrity in biological environments [1]. This characteristic is particularly advantageous for protein delivery applications where maintaining structural stability during transit to target cells is crucial for therapeutic efficacy.
The unique structural advantages of this compound-based nanoparticles stem from their ability to self-assemble into inverse bicontinuous cubic phases, forming what are known as cubosomes when dispersed as nanoparticles. These structures are characterized by a three-dimensional lipid bilayer organized in a periodic minimal surface, creating two non-intersecting water channels that extend throughout the structure [2]. This complex architecture provides significant benefits for protein delivery, including exceptional loading capacity for both hydrophilic and hydrophobic therapeutic agents, enhanced membrane fusion capabilities that promote cellular uptake and endosomal escape, and sustained release kinetics that can extend therapeutic effects [1] [3] [4]. Additionally, the structural similarity between this compound cubosomes and biological membranes facilitates their interaction with cellular systems, potentially enhancing intracellular delivery of protein therapeutics [2].
Table 1: Key Advantages of this compound-Based Nanoparticles for Protein Delivery
| Property | Advantage | Impact on Protein Delivery |
|---|---|---|
| Chemical Stability | Resistant to esterase degradation | Maintains structural integrity in biological environments |
| Liquid Crystalline Structure | Bicontinuous cubic phase | High loading capacity for diverse protein structures |
| Membrane Fusion Capability | Positive Gaussian curvature | Enhanced cellular uptake and endosomal escape |
| Thermodynamic Stability | Stable internal structure | Prolonged shelf life and sustained release properties |
| Surface Functionalization | Flexible chemistry | Enables targeted delivery approaches |
| Biocompatibility | Safe cosmetic ingredient | Favorable safety profile for pharmaceutical applications |
Recent advances have demonstrated that this compound-based nanoparticles can successfully incorporate complex biological mixtures, including the whole secretome of mesenchymal stem cells (MSCs), which contains growth factors, cytokines, extracellular vesicles, and other therapeutic proteins [4]. This capability positions this compound nanoparticles as promising platforms for cell-free regenerative therapies that harness the paracrine effects of MSCs without the challenges associated with cell-based approaches. Furthermore, the stimuli-responsive nature of this compound cubosomes, particularly their sensitivity to pH changes, enables targeted release in specific physiological environments such as tumor tissues or inflammatory sites [1]. These attributes, combined with the ability to functionalize the nanoparticle surface with targeting ligands, make this compound-based systems highly versatile for a wide range of protein delivery applications in both regenerative medicine and pharmaceutical therapeutics.
The formulation of this compound-based lipid nanoparticles requires specific materials and specialized equipment to ensure reproducible results. This compound lipid (purity >95%) should be sourced from reputable suppliers such as DSM Nutritional Products, while stabilizers including Poloxamer 407 (Pluronic F127), TPP-QPDMAEMA-b-PLMA block copolymer, and various PEO-b-PCL copolymers are essential for achieving stable nanoparticle dispersions [1] [2]. The TPP-QPDMAEMA-b-PLMA copolymer is particularly valuable as it provides cationic surface potential through its triphenyl phosphonium groups and enables pH-responsive behavior via its dimethylaminoethyl methacrylate components [1]. For protein loading, the therapeutic cargo must be prepared in appropriate buffers, typically phosphate-buffered saline (PBS) or citrate buffer (pH 3.5) depending on the encapsulation method employed.
Essential equipment includes a microfluidics-based formulation device such as the NanoAssemblr Spark for controlled mixing, a temperature-controlled water bath or thermal mixer for the annealing process, and a high-power sonicator for the top-down approach [1] [5] [2]. Additional instrumentation required for purification and concentration includes dialysis membranes with appropriate molecular weight cutoffs (typically 50-100 kDa), Amicon Ultra centrifugal filters (50 kDa MWCO), and size exclusion chromatography columns for removing unencapsulated proteins. All water used in the formulation process should be of HPLC-grade purity (18.2 MΩ·cm resistivity) to prevent contamination and ensure batch-to-batch consistency [1].
The top-down approach involves bulk lipid phase preparation followed by nanoparticle dispersion through size reduction. Begin by melting this compound (200 mg) at 70°C, then add Poloxamer 407 (20 mg) as a stabilizer. Slowly add deionized water (10 mL) maintained at 70°C with continuous stirring at 1000 rpm to form a bulk gel phase [2]. The resulting mixture will transition through various liquid crystalline phases before forming a homogeneous cubic phase gel. This gel is then subjected to high-power sonication using a probe sonicator (amplitude 70%, pulse duration 5s on/5s off) for 15 minutes in an ice bath to prevent overheating. Alternatively, high-pressure homogenization at 15,000 psi for 5 cycles can be employed to achieve more uniform particle sizes. The resulting cubosome dispersion should be allowed to stabilize at room temperature for 2 hours before characterization and use.
The bottom-up approach utilizing microfluidic mixing offers superior control over nanoparticle size and polydispersity. Prepare the lipid phase by dissolving this compound (20 mg/mL) with appropriate stabilizers in ethanol. The stabilizer composition will depend on the desired nanoparticle properties, with TPP-QPDMAEMA-b-PLMA typically used at 20% w/w relative to this compound for cationic, pH-responsive nanoparticles [1]. Prepare the aqueous phase consisting of the protein therapeutic in appropriate buffer (25 mM citrate buffer, pH 3.5). Load the lipid and aqueous phases into a NanoAssemblr Spark microfluidic device with a staggered herringbone mixer (SHM) cartridge, maintaining a 3:1 aqueous-to-organic flow rate ratio and a total flow rate of 12 mL/min [5]. The resulting nanoparticles should be collected and subjected to a mild thermal annealing process at 40°C for 6 minutes to promote complete self-assembly, followed by dialysis against PBS (pH 7.4) overnight to remove ethanol and concentrate using 50 kDa Amicon Ultra centrifugal filters [3] [5].
Table 2: Standard Formulation Compositions for this compound Nanoparticles
| Component | Top-Down Method | Bottom-Up Method | Cationic Nanoparticles |
|---|---|---|---|
| This compound | 20 mg/mL | 20 mg/mL | 20 mg/mL |
| Poloxamer 407 | 1-2% w/v | 0.5-1% w/v | - |
| TPP-QPDMAEMA-b-PLMA | - | - | 20% w/w (relative to lipid) |
| PEO-b-PCL | - | Optional: 1-2% w/v | Optional: 1-2% w/v |
| Ethanol | - | 40 μL | 40 μL |
| Aqueous Phase | HPLC-grade water | Citrate buffer (pH 3.5) | Citrate buffer (pH 3.5) |
| Protein Solution | Added after formation | Added in aqueous phase | Added in aqueous phase |
The following workflow diagram illustrates the key decision points in selecting appropriate formulation methods based on the characteristics of the protein therapeutic and desired nanoparticle properties:
Figure 1: Method Selection Workflow for Protein Loading in this compound Nanoparticles
Comprehensive characterization of this compound lipid nanoparticles is essential for ensuring reproducible performance and therapeutic efficacy. Dynamic Light Scattering (DLS) should be employed to determine hydrodynamic diameter, polydispersity index (PDI), and size distribution, with optimal nanoparticles typically exhibiting sizes between 150-250 nm and PDI values below 0.2 [1] [2]. Zeta potential measurements provide critical information about surface charge, with values around -25 mV observed for Poloxamer-stabilized nanoparticles and positive zeta potentials achievable with cationic stabilizers like TPP-QPDMAEMA-b-PLMA [1] [2]. It is crucial to perform these measurements in buffers that mimic physiological conditions (e.g., PBS pH 7.4) to obtain clinically relevant data.
Structural characterization using Cryogenic Transmission Electron Microscopy (Cryo-TEM) is necessary to confirm the internal cubic architecture of the nanoparticles, with characteristic periodic patterns indicating well-ordered bicontinuous cubic phases [1] [3]. Small-Angle X-ray Scattering (SAXS) provides complementary structural information, allowing identification of specific cubic phase symmetries (Im3m, Pn3m, Ia3d) through their characteristic Bragg peak ratios and determination of lattice parameters [3] [4]. For this compound cubosomes, lattice parameters typically range from 150-175 Å, with reductions observed upon protein encapsulation due to incorporation within the water channels [3]. Encapsulation efficiency should be quantified using appropriate assays such as the Quant-iT PicoGreen dsDNA assay for nucleic acids or BCA/ELISA assays for proteins, with values >80% considered acceptable for most therapeutic applications [5].
Stability assessment under pharmaceutically relevant conditions is critical for translation to clinical applications. Perform accelerated stability studies by storing nanoparticle formulations at 4°C, 25°C, and 37°C for up to 30 days, with periodic monitoring of size, PDI, and zeta potential [2]. This compound cubosomes have demonstrated exceptional stability, maintaining structural integrity and delivery efficiency for at least 24 days at room temperature [3]. Serum stability should be evaluated by incubating nanoparticles with 50-90% fetal bovine serum at 37°C and monitoring size changes over 24-48 hours [1]. For stimuli-responsive formulations, assess pH-dependent behavior by exposing nanoparticles to buffers across a pH range of 4.0-8.0 and monitoring structural changes via SAXS or release kinetics [1].
Protein-lipid interactions can be investigated using fluorescence spectroscopy with environment-sensitive probes like Laurdan or Nile Red to determine micropolarity and microfluidity within the lipid bilayers [1]. Confocal microscopy with dual-labeling of lipids and proteins provides visual confirmation of colocalization, with Pearson correlation coefficients >0.90 indicating successful encapsulation [3]. For complex protein mixtures like MSC secretome, SAXS analysis can confirm maintenance of cubic phase structure after incorporation, indicating proper integration of therapeutic components within the nanoparticle architecture [4].
Table 3: Standard Characterization Parameters for this compound Nanoparticles
| Parameter | Analytical Method | Target Specifications | Clinical Significance |
|---|---|---|---|
| Hydrodynamic Diameter | Dynamic Light Scattering | 150-250 nm | Tissue penetration and cellular uptake |
| Polydispersity Index (PDI) | Dynamic Light Scattering | <0.2 | Batch uniformity and reproducibility |
| Zeta Potential | Electrophoretic Light Scattering | -25 to +15 mV (depending on stabilizer) | Stability and biodistribution |
| Internal Structure | Cryo-TEM, SAXS | Well-ordered cubic phase | Loading capacity and release kinetics |
| Encapsulation Efficiency | BCA, ELISA, or PicoGreen assay | >80% | Dosage accuracy and cost-effectiveness |
| Stability | Size monitoring at 4°C, 25°C, 37°C | <10% size change over 30 days | Shelf life and storage requirements |
| Serum Stability | Size monitoring in 50-90% FBS | <20% size change over 24h | In vivo performance and circulation time |
Effective protein encapsulation in this compound nanoparticles requires strategic approaches tailored to the physicochemical properties of the therapeutic proteins. The premixing strategy has demonstrated remarkable success for encapsulating large biomolecules, including long RNA and protein complexes [3]. This method involves forming lipid-protein precursors by combining cationic lipids with negatively charged biomolecules through electrostatic interactions before nanoparticle self-assembly. For protein encapsulation, dissolve the protein therapeutic in citrate buffer (pH 3.5) and mix with the this compound-stabilizer ethanolic solution using a microfluidic device with staggered herringbone mixer [3] [5]. The resulting precursors are then subjected to mild thermal annealing (40°C for 6 minutes) to promote self-assembly into cubosomes with encapsulated proteins. This approach has achieved encapsulation efficiencies approaching 100% for nucleic acids and successfully incorporated complex protein mixtures like the complete MSC secretome [3] [4].
For whole secretome incorporation, a direct hydration method has proven effective. Combine the secretome mixture with dried this compound lipid films and hydrate under controlled conditions to form bulk cubic phases, which can then be dispersed into nanoparticles using the top-down approach [4]. This method maintains the bioactivity of diverse secretome components, including growth factors, cytokines, and extracellular vesicles, by fully integrating them into the bicontinuous cubic structure. SAXS analysis of these systems reveals maintenance of cubic phase architecture with structural parameters similar to lipid-water systems, indicating that water-soluble proteins localize within the water channels while membrane-associated proteins and extracellular vesicles integrate into the lipid bilayers [4]. This encapsulation strategy preserves the therapeutic potential of the secretome while providing protection from degradation and controlled release kinetics.
This compound-based nanoparticles show particular promise for the delivery of therapeutic antibodies and enzymes, which often face challenges with stability and intracellular delivery. Optimized LNP formulations incorporating clinically approved ionizable lipids alongside this compound have demonstrated efficient delivery of various proteins, including antibodies, enzymes, toxins, and Cas9 ribonucleoproteins into living cells with preserved biological function [6]. These systems leverage the combination of cationic and ionizable lipids to enable efficient protein binding and enhance endosomal escape, a critical bottleneck in intracellular protein delivery.
The following workflow illustrates the optimized process for antibody encapsulation and delivery using this compound-based nanoparticles:
Figure 2: Antibody Encapsulation and Evaluation Workflow
For cancer immunotherapy applications, this compound nanoparticles have successfully delivered interleukin-10 (IL-10) and other immunomodulatory proteins, resulting in enhanced T cell proliferation and cytotoxicity and significant inhibition of tumor growth in multiple animal models [6]. The incorporation of serum albumin in these formulations further enhances delivery efficiency through albumin receptor-mediated endocytosis, enabling highly efficient protein delivery in vivo. This approach has expanded the applications of this compound nanoparticles beyond traditional small molecules to include diverse protein therapeutics for treating various diseases, particularly in oncology and regenerative medicine.
This compound cubosomes have demonstrated significant potential in ophthalmology, particularly for glaucoma treatment. In a comprehensive study, latanoprost-loaded this compound cubosomes (CubLnp) were developed using a top-down method for sustained intraocular pressure (IOP) reduction [2]. The formulation comprised this compound as the lipid matrix and Poloxamer 407 as the stabilizer, with latanoprost concentrations ranging from 0.00125% to 0.02% w/v. The resulting nanoparticles exhibited favorable physicochemical properties with sizes of approximately 200 nm, PDI of 0.1, and zeta potential around -25 mV, ideal for ocular applications [2]. In vivo studies in normotensive rabbits demonstrated that a single subconjunctival administration of CubLnp (0.005% w/v latanoprost) maintained a significant IOP reduction for 10 days, compared to daily administration required for conventional eye drops. This sustained effect is attributed to the controlled release profile of cubosomes, which showed biphasic release behavior with an initial burst followed by prolonged release over 24 hours in in vitro studies.
The ocular retention and permeation of cubosomes were significantly enhanced due to their structural similarity to biological membranes and bioadhesive properties, facilitating interaction with the corneal epithelium and improving ocular bioavailability. Furthermore, irritation tests confirmed the excellent tolerability of this compound cubosomes, with no signs of ocular damage or inflammation observed after administration [2]. This case study highlights the potential of this compound-based nanoparticles to overcome the limitations of conventional eye drops, including poor bioavailability (less than 5% of administered dose reaches intraocular tissues) and frequent instillation requirements, thereby improving patient adherence and treatment outcomes for chronic ophthalmic conditions like glaucoma.
This compound nanoparticles have shown remarkable capabilities in regenerative medicine through their ability to encapsulate and deliver complex biological mixtures. A groundbreaking application involves the incorporation of the complete mesenchymal stem cell (MSC) secretome into this compound-based bicontinuous cubic phases [4]. The MSC secretome contains a complex mixture of growth factors, cytokines, extracellular vesicles, and other therapeutic proteins that modulate immune responses and promote tissue remodeling. Research has demonstrated that this compound cubic phases can fully incorporate this diverse secretome without phase separation, maintaining their structural integrity as confirmed by SAXS analysis [4]. This integration occurs through localization of water-soluble proteins within the aqueous channels and fusion of extracellular vesicles with the lipid bilayers, preserving the bioactivity of all secretome components.
The therapeutic efficacy of secretome-loaded this compound nanoparticles has been evaluated in various disease models, including neurological disorders (Parkinson's disease, stroke, traumatic brain and spinal cord injuries), immune-mediated diseases (rheumatoid arthritis, multiple sclerosis), and cardiovascular conditions [4]. In these applications, the nanoparticles serve as protective reservoirs that prolong the half-life of secretome components (which typically have circulation times of just minutes) and provide sustained release at the target site. This approach represents a promising cell-free alternative to MSC transplantation, circumventing challenges associated with cell-based therapies such as tumorigenicity, immune reactions, and pathogen transmission risks [4]. The versatility of this compound nanoparticles in accommodating diverse therapeutic cargoes positions them as promising platforms for various regenerative medicine applications, particularly where spatiotemporal control over the delivery of multiple bioactive factors is required for effective tissue regeneration.
This compound-based lipid nanoparticles represent a versatile and efficient platform for protein delivery, offering distinct advantages over conventional lipid-based systems. Their unique cubic architecture provides exceptional loading capacity for diverse therapeutic proteins, from individual antibodies to complex biological mixtures like the MSC secretome. The chemical stability of this compound, derived from its absence of ester bonds, ensures maintained structural integrity in biological environments, while its stimuli-responsive properties enable targeted release at disease sites. The well-documented preclinical success in applications ranging from glaucoma therapy to cancer immunotherapy and regenerative medicine underscores the translational potential of these innovative nanocarriers.
Looking forward, several key areas merit further investigation to advance this compound-based protein delivery systems toward clinical application. Scalable manufacturing processes that maintain batch-to-batch consistency need to be optimized, with microfluidic technologies showing particular promise. Comprehensive toxicological profiling in relevant disease models will be essential to establish safety profiles and appropriate dosing regimens. Additionally, research into targeting strategies through surface functionalization with ligands or antibodies could further enhance tissue specificity and therapeutic efficacy. As these challenges are addressed, this compound-based nanoparticles are poised to become valuable tools in the therapeutic protein delivery landscape, potentially enabling treatments for conditions that currently lack effective options.
The delivery of therapeutic proteins, such as nerve growth factor (NGF), to the inner ear presents a significant challenge in treating sensorineural hearing loss. The blood-cochlear barrier prevents systemic delivery from being effective, and local administration of free NGF has limitations due to stability and permeability issues [1] [2]. Phytantriol-based lipid nanoparticles, also known as cubosomes, offer a novel solution to these challenges. These nanostructured particles can encapsulate therapeutic proteins, protect their biological activity, and enhance their permeability across the round window membrane (RWM), a primary route for local drug delivery to the cochlea [1] [2] [3]. This application note provides a detailed protocol for the preparation, characterization, and in vitro and in vivo evaluation of NGF-loaded cubosomes, supporting researchers in developing therapies for hearing loss.
The cubosome formulation is based on a self-assembled lipid system that spontaneously forms nanoparticles upon dilution.
Table 1: Quantitative Formulation Composition
| Component | Quantity | Function |
|---|---|---|
| This compound (PHY) | 10 mg | Lipid matrix forming cubic phase structure |
| Pluronic F127 | 2.5 mg | Stabilizing surfactant |
| Propylene Glycol | 26.8 mg | Solubilizer |
| Chloroform | To solubilize | Organic solvent (evaporated) |
| NGF Solution (20 µg/mL) | 0.5 mL | Active therapeutic protein |
The following protocol, adapted from Bu et al., describes the preparation of monodispersed cubosomes using a liquid precursor dilution method [1] [2].
Workflow: Preparation of NGF-Loaded Cubosomes
Key Procedural Details:
Rigorous characterization is essential to confirm the formation of the desired nanostructure and successful NGF encapsulation.
Table 2: Key Characterization Methods and Results
| Parameter | Method | Typical Results for NGF-Loaded Formulation |
|---|---|---|
| Particle Size & PDI | Dynamic Light Scattering (Zetasizer) | Hydrodynamic diameter: Submicron range (100-200 nm); Polydispersity Index (PDI): Low (indicating monodispersed population) [1] |
| Zeta Potential | Laser Doppler Micro-electrophoresis (Zetasizer) | Slight negative charge [1] |
| Nanostructure | Synchrotron Small-Angle X-ray Scattering (SAXS) | Confirms cubic phase structure. Lattice parameter (a) can be calculated from peak positions using: ( a = 2\pi / q \times \sqrt{h^2 + k^2 + l^2} ) [1] [2] |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Visual confirmation of nanoparticle morphology and internal cubic structure [1] [2] |
| Encapsulation Efficiency (EE%) | Ultrafiltration Centrifugation + ELISA | Calculated as: ( EE% = (W_{total} - W_{free}) / W_{total} \times 100 ). ( W_{total} ) and ( W_{free} ) are total and free NGF amounts, respectively [1] [2] |
The biological activity of encapsulated NGF must be verified after the formulation process.
Workflow: Bioactivity Assay using PC12 Cells
Expected Outcome: PC12 cells treated with NGF-loaded cubosomes should exhibit significant neuronal outgrowth and differentiation into a neuronal phenotype, comparable to cells treated with free NGF. This confirms that the encapsulation process preserves the bioactivity of NGF [1] [2].
For inner ear delivery, the RWM route is a common, less invasive administration method.
Protocol for Round Window Membrane Administration:
Research has demonstrated the effectiveness of this delivery system:
The primary application of NGF-loaded this compound cubosomes is in the treatment of sensorineural hearing loss (SNHL). The goal is to rescue spiral ganglion cells (SGCs) from degeneration, thereby improving the outcomes for patients with or without cochlear implants [1] [2]. Delivering NGF and other neurotrophins can support SGN survival following injury [4].
This nanoparticle platform is also highly adaptable. It can potentially deliver other neurotrophic factors (e.g., BDNF, NT-3) [4] or be integrated with emerging technologies like gene therapy [7] and stem cell research [8] for auditory repair. While intratympanic injection is the current standard for local delivery, less invasive routes such as intranasal administration are being explored for delivering NGF to the cochlea, showing promise in preclinical models for age-related hearing loss [5] [9].
The protocol outlined herein provides a robust framework for formulating this compound-based lipid nanoparticles for efficient NGF delivery to the inner ear. This system addresses the critical challenges of protein stability and cochlear permeability. The documented 3.28-fold increase in bioavailability highlights its significant potential for clinical translation in treating hearing loss and other inner ear disorders.
Hexosomes represent an advanced class of lyotropic liquid crystal nanoparticles characterized by an internal inverse hexagonal (HII) mesophase where lipid bilayers form continuous aqueous channels in a hexagonal arrangement. This unique nanostructure provides exceptional capabilities for encapsulating therapeutic agents with varying solubility profiles, making them particularly valuable for controlled drug delivery applications. This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol), a saturated tetraether lipid, has emerged as a superior material for hexosome formation due to its enhanced structural stability and reduced susceptibility to enzymatic degradation compared to monoolein-based systems [1]. The this compound backbone resists esterase-catalyzed hydrolysis, maintaining structural integrity under physiological conditions and providing more predictable drug release profiles [1].
The inverse hexagonal architecture of hexosomes consists of precisely arranged cylindrical lipid aggregates forming continuous aqueous channels surrounded by lipid monolayers. This structure offers several advantages for drug delivery: (1) High payload capacity for both hydrophilic and hydrophobic compounds due to the biphasic nature; (2) Tortuous diffusion pathways that enable sustained release kinetics; (3) Biocompatible composition reducing toxicity concerns; and (4) Stimuli-responsive behavior allowing triggered release in response to environmental changes [2]. The structural stability of this compound-based hexosomes makes them particularly suitable for oral drug delivery, where they can protect encapsulated drugs from enzymatic degradation in the gastrointestinal tract while facilitating enhanced absorption through the intestinal epithelium [1]. Additionally, their tunable surface properties enable functionalization with targeting ligands for site-specific drug delivery, further expanding their therapeutic applications in precision medicine approaches.
Table 1: Comparison of Lyotropic Liquid Crystal Nanoparticles for Drug Delivery
| Nanoparticle Type | Internal Structure | Key Components | Drug Loading Capacity | Release Profile | Primary Applications |
|---|---|---|---|---|---|
| Hexosomes | Inverse hexagonal (HII) | This compound, stabilizers | High for hydrophobic, moderate for hydrophilic | Sustained, biphasic | Injectable depots, oral delivery |
| Cubosomes | Bicontinuous cubic (Pn3m, Ia3d) | This compound, monoolein, poloxamers | High for both hydrophobic and hydrophilic | Controlled, prolonged | Ocular, transdermal, oral delivery |
| Liposomes | Bilayer vesicles | Phospholipids, cholesterol | High for hydrophilic (core), hydrophobic (membrane) | Rapid initial burst | Cancer therapy, vaccines |
| Niosomes | Bilayer vesicles | Non-ionic surfactants | Moderate for both hydrophobic and hydrophilic | Variable based on composition | Transdermal delivery |
| Lamellar phases | Planar bilayers | Phospholipids, surfactants | Low to moderate | Fast release | Transdermal, skin hydration |
The formulation of this compound hexosomes requires the following materials: This compound (≥96% purity, Alianza), stabilizer (typically Poloxamer 407 or F127, Via Farma), drug compound (e.g., nifedipine for hypertension, Fagron), deionized water (purified, filtered through 0.22 μm membrane). Essential equipment includes: ultrasonic processor (350W with 13mm probe, Ecosonics QR350W), high-pressure homogenizer (optional, for scale-up), heating mantle with precise temperature control (±1°C), magnetic stirrer with hot plate, dynamic light scattering instrument (Zetasizer Nano ZS, Malvern Instruments), and safety equipment for nanoparticle handling (gloves, goggles, lab coat) [1].
The ultrasonication method provides a straightforward approach for laboratory-scale production of this compound hexosomes. This technique utilizes high-intensity sound waves to disperse the lipid phase uniformly throughout the aqueous medium, forming nanoparticles with consistent size distribution. The procedure consists of the following steps:
Lipid phase preparation: Weigh 600 mg of this compound and add the desired drug payload (typically 2.5-10 mg depending on drug solubility and target loading). Transfer the mixture to a glass vial and heat to 40°C using a heating mantle until a clear, homogeneous melt is obtained. For temperature-sensitive drugs, the temperature may be reduced to 35°C with extended mixing time [1].
Aqueous phase preparation: Dissolve 300 mg of Poloxamer 407 in 25 mL of deionized water while heating to 40°C with continuous magnetic stirring (500 rpm) until complete dissolution occurs. The stabilizer concentration can be adjusted between 0.5-2% w/v based on the desired nanoparticle size and stability requirements [1].
Pre-emulsification: Slowly add the lipid phase to the aqueous phase while maintaining temperature at 40°C and vigorous stirring (1000 rpm) for 5 minutes to form a coarse pre-emulsion. The addition rate should be controlled (approximately 1 mL/min) to ensure uniform dispersion.
Ultrasonication: Transfer the pre-emulsion to an appropriate vessel for ultrasonication. Using a 13mm probe ultrasonic processor at 99% amplitude (350W), process the mixture for 25 minutes with a 5-second pulse/5-second rest cycle to prevent overheating. Maintain temperature at 40°C throughout using an ice bath if necessary [1].
Volume adjustment and storage: After processing, allow the formulation to cool to room temperature and adjust the final volume to 25 mL with deionized water. Store the hexosome dispersion in amber glass vials at 4°C for short-term storage (up to 1 month) or perform lyophilization for long-term stability.
Table 2: Standard Formulation Composition for this compound Hexosomes
| Component | Quantity | Role | Alternative Options | Quality Considerations |
|---|---|---|---|---|
| This compound | 600 mg | Matrix-forming lipid | Monoolein, oleic acid | Purity ≥96%, stored in moisture-free environment |
| Poloxamer 407 | 300 mg | Stabilizer | Poloxamer 188, F68, Tween 80 | Low peroxide value, stored at 4°C |
| Drug compound | 2.5-10 mg | Active ingredient | Varies by application | Chemical stability in melted lipid |
| Deionized water | 25 mL | Aqueous phase | Buffer solutions (pH-specific) | Freshly prepared, 0.22 μm filtered |
For larger-scale production, high-pressure homogenization offers superior scalability and reproducibility. The method follows this sequence: (1) Prepare lipid and aqueous phases as described in steps 1-2 above; (2) Pre-emulsify using a high-shear mixer at 15,000 rpm for 3 minutes; (3) Process the pre-emulsion through a high-pressure homogenizer at 20,000 psi for 5 cycles while maintaining temperature at 40°C using a cooling jacket; (4) Collect the hexosome dispersion and store as previously described. This method typically yields nanoparticles with narrower size distribution and enhanced batch-to-batch consistency, making it preferable for translational development [2].
Small-angle X-ray scattering (SAXS) represents the gold standard technique for unequivocally identifying the inverse hexagonal structure of hexosomes. The methodology involves the following protocol:
Sample preparation: Load 50-100 μL of hexosome dispersion into thin-walled boron-rich glass capillaries (2.0 mm outer diameter, Charles Supper). Ensure no air bubbles are introduced during loading. Prepare samples in triplicate for statistical reliability [1].
Instrument setup: Configure the SAXS instrument (e.g., NanoinXider, XENOCS) with a CuKα X-ray source (wavelength λ = 0.154 nm) and a 2D detector (e.g., Dectris Pilatus3). Calibrate the instrument using a silver behenate standard before measurements [1].
Data collection: Acquire consecutive 1-minute measurements over 3 hours at room temperature in medium-resolution mode. Maintain sample integrity by minimizing radiation damage through appropriate beam intensity settings [1] [3].
Data analysis: Convert 2D SAXS images to 1D scattering patterns using specialized software (e.g., Origin 2019). Identify characteristic scattering peaks and calculate their relative positions. The inverse hexagonal (HII) phase displays a specific ratio of scattering vector (q) values: 1:√3:√4:√7:√9... corresponding to the (10), (11), (20), (21), and (30) reflections, respectively [3]. The lattice parameter (a) for the hexagonal structure is calculated using the formula a = 4π/(q√3), where q is the position of the first-order peak.
Comprehensive physicochemical characterization is essential for quality control and regulatory compliance of hexosome formulations. The following analyses should be performed:
Particle size and distribution: Determine the hydrodynamic diameter and polydispersity index (PDI) via dynamic light scattering using a Zetasizer Nano ZS (Malvern Instruments). Dilute samples 1:100 in deionized water before measurement. Perform analyses in triplicate at 25°C with a detection angle of 173°. Acceptable criteria: size 150-300 nm, PDI <0.3 [1].
Zeta potential: Measure electrophoretic mobility using the same instrument after diluting samples 1:100 in pre-filtered (0.45 μm) deionized water. Perform measurements in triplicate. Zeta potential values below -30 mV or above +30 mV typically indicate good physical stability due to electrostatic repulsion [1].
Drug encapsulation efficiency: Quantify drug loading using high-performance liquid chromatography (HPLC) with UV detection. Separate unencapsulated drug via ultrafiltration (100 kDa molecular weight cutoff) at 10,000 × g for 15 minutes. Analyze the encapsulated fraction after disrupting hexosomes with methanol. Calculate encapsulation efficiency as (amount of encapsulated drug/total drug added) × 100% [1].
Morphological analysis: Confirm hexosome morphology using cryogenic transmission electron microscopy (cryo-TEM). Apply 5 μL of sample to freshly glow-discharged Quantifoil grids, blot for 3 seconds, and plunge-freeze in liquid ethane. Image samples at -170°C using appropriate magnification to visualize internal structure.
The following workflow diagram illustrates the complete process from hexosome formulation to characterization:
Evaluating the drug release profile from hexosomes is critical for predicting in vivo performance and optimizing formulation parameters. The standard protocol employs dialysis methods under sink conditions:
Sample preparation: Place 2 mL of hexosome dispersion (containing known drug quantity) into a dialysis membrane bag (molecular weight cutoff 12-14 kDa). Secure both ends firmly to prevent leakage.
Release medium selection: Use 100 mL of physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4 for systemic delivery; simulated gastric fluid, pH 1.2 for oral administration) containing 0.5% w/v Tween 80 to maintain sink conditions. Maintain temperature at 37°C with continuous stirring at 100 rpm [1].
Sampling protocol: Withdraw 1 mL aliquots from the release medium at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Immediately replace with an equal volume of fresh pre-warmed medium to maintain constant volume.
Drug quantification: Analyze samples using validated HPLC-UV methods with appropriate detection wavelength (e.g., 236 nm for nifedipine). Calculate cumulative drug release percentage using a standard calibration curve [1].
Data modeling: Fit release data to mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine release mechanisms. Hexosomes typically exhibit biphasic release with an initial burst followed by sustained release governed by diffusion through the hexagonal architecture.
Physical and chemical stability of hexosome formulations must be evaluated under various storage conditions to establish shelf life and storage requirements:
Storage conditions: Package hexosome dispersions in amber glass vials and store under three different conditions: (1) 4°C (refrigeration), (2) 25°C/60% relative humidity (room temperature), and (3) 40°C/75% RH (accelerated stability). Evaluate samples at predetermined time points (0, 1, 2, 3, and 6 months) [2].
Stability parameters: Assess physical stability through changes in particle size, PDI, zeta potential, and visual appearance (precipitation, phase separation). Evaluate chemical stability by monitoring drug content, encapsulation efficiency, and degradation products using HPLC.
Freeze-thaw stability: Subject samples to three complete freeze-thaw cycles (-20°C to 25°C) and analyze for changes in physicochemical properties to determine robustness to temperature fluctuations.
Table 3: Stability Specifications for this compound Hexosome Formulations
| Parameter | Acceptance Criteria | Analytical Method | Testing Frequency |
|---|---|---|---|
| Particle Size | ±10% of initial value | Dynamic light scattering | 0, 1, 3, 6 months |
| Polydispersity Index | ≤0.3 | Dynamic light scattering | 0, 1, 3, 6 months |
| Zeta Potential | ±5 mV of initial value | Electrophoretic light scattering | 0, 1, 3, 6 months |
| Drug Content | 90-110% of initial | HPLC with UV detection | 0, 3, 6 months |
| Encapsulation Efficiency | ±5% of initial value | Ultrafiltration/HPLC | 0, 3, 6 months |
| pH | ±0.5 units of initial | pH meter | 0, 1, 3, 6 months |
| Visual Appearance | No precipitation or phase separation | Visual inspection | 0, 1, 3, 6 months |
This compound hexosomes offer significant advantages for oral drug delivery of poorly soluble compounds by enhancing solubility, protecting drugs from degradation, and promoting intestinal absorption. The inverse hexagonal structure provides protection against enzymatic degradation in the gastrointestinal tract while facilitating controlled release profiles. For pediatric patients requiring nasogastric tube administration, hexosome formulations demonstrate superior flow properties and minimal tube adsorption compared to traditional suspensions. Research with nifedipine-loaded this compound nanoparticles showed complete recovery through pediatric feeding tubes versus significant losses with extemporaneous suspensions [1]. This application is particularly valuable for hospitalized children who cannot swallow solid dosage forms.
The following diagram illustrates the structural relationship between different liquid crystalline phases and their drug delivery applications:
The high viscosity and structural integrity of hexosomes make them excellent candidates for injectable depot formulations that provide sustained drug release over extended periods. After subcutaneous or intramuscular injection, hexosomes form a repository that slowly releases the therapeutic agent through diffusion and matrix erosion mechanisms. This approach is particularly beneficial for chronic conditions requiring long-term therapy, such as hypertension, psychiatric disorders, and hormonal treatments. The sustained release profile minimizes peak-trough fluctuations, reducing side effects and improving patient compliance. This compound's resistance to enzymatic degradation extends the depot duration compared to more rapidly cleared lipid-based systems [2]. Additionally, the hexagonal phase's responsiveness to physiological stimuli enables triggered release in specific pathological conditions, opening possibilities for personalized medicine approaches.
Successful translation of hexosome formulations from laboratory to commercial production requires careful process optimization and quality by design principles. The critical process parameters that must be controlled during scale-up include: homogenization pressure (for high-pressure methods), energy input (for ultrasonication), temperature profile during processing, aqueous-to-lipid phase ratio, and cooling rate after formation. Implementation of process analytical technologies such as in-line dynamic light scattering can provide real-time monitoring of particle size distribution during manufacturing. A risk management approach should identify critical quality attributes (CQAs) and their relationship to critical process parameters (CPPs) to ensure consistent product quality [2].
Hexosome formulations represent complex drug products requiring comprehensive characterization for regulatory approval. Key documentation should include: (1) Complete physicochemical characterization including structural confirmation via SAXS; (2) Stability data under ICH guidelines (Q1A-R2); (3) Sterilization validation if intended for parenteral administration; (4) In vitro-in vivo correlation studies where possible; and (5) Comprehensive safety assessment including cytotoxicity, hemocompatibility, and in vivo toxicology studies. The brine shrimp lethality assay provides a preliminary toxicity screening, with reported nanocarrier formulations showing favorable safety profiles in this model [1]. For regulatory submissions, hexosomes would typically be classified as nanostructured lipid carriers requiring additional safety evaluation as outlined in regulatory guidelines for nanomedicines.
This compound-based hexosomes represent a versatile platform technology for controlled drug delivery with demonstrated advantages in solubility enhancement, protection of labile compounds, and sustained release kinetics. Their well-defined inverse hexagonal structure provides unique diffusion pathways that enable tailored release profiles for specific therapeutic needs. The protocols outlined in this document provide researchers with standardized methods for formulating, characterizing, and evaluating hexosome systems with potential applications across multiple administration routes. Future development directions include stimuli-responsive systems that release their payload in response to specific pathological triggers, surface-functionalized hexosomes for targeted delivery, and combinatorial approaches that incorporate multiple therapeutic agents for synergistic effects. As characterization techniques continue to advance and manufacturing processes become more sophisticated, this compound hexosomes are poised to make significant contributions to the evolving landscape of precision medicine and advanced drug delivery systems.
Abstract: Lyotropic liquid crystal gels of phytantriol are well-known in aqueous systems but can be restricted by rapid solvent evaporation and limited solubility of some species [1]. This document details methodologies for preparing DES, formulating this compound gels, and characterizing their phase behavior using Small Angle X-Ray Scattering (SAXS). These protocols enable researchers to exploit this compound-DES systems for applications requiring non-aqueous or tunable environments, such as drug delivery and materials templating.
This compound is a non-ionic amphiphile known for forming inverse bicontinuous cubic and hexagonal liquid crystalline phases in water [1]. These structures have applications ranging from drug delivery to the templating of inorganic materials [1].
Deep Eutectic Solvents (DES) are a class of green solvents typically formed from a mixture of a hydrogen bond acceptor (HBA), like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or citric acid [2]. Their low volatility, biocompatibility, and tunable properties make them attractive alternatives to water and organic solvents for lipid self-assembly [1] [2]. The phase behavior of this compound is highly sensitive to the DES composition and water content, allowing for solvent-controlled tailoring of lipid nanostructures [3].
This is a standard and reliable method for DES synthesis [2].
This protocol describes the preparation of this compound gels in DES for structural analysis.
SAXS is the primary technique for identifying the nanoscale structure of lyotropic liquid crystalline phases.
The phase behavior of this compound is systematically influenced by the solvent environment. The following tables summarize key findings.
Table 1: this compound Phase Behavior in Different Solvent Systems This table summarizes the liquid crystalline phases formed by this compound in various non-aqueous solvents, based on SAXS analysis [1] [3].
| DES / Protic Ionic Liquid (PIL) Composition | Key Observed Phases (with temperature ranges) | Effect of High Water Content (>50 wt%) |
|---|---|---|
| ChCl:Urea (1:2) | Cubic Pn3m, Inverse Hexagonal (HII) [3] | Favors formation of highly structured phases, particularly Inverse Hexagonal (HII) [1] [3] |
| ChCl:Fructose (1:1) | Information not specified in sources | Favors higher negative curvature structures (e.g., HII) [1] |
| ChCl:Citric Acid (1:1) | Information not specified in sources | Favors higher negative curvature structures (e.g., HII) [1] |
| Betaine:Glycerol | Cubic Pn3m, Inverse Hexagonal (HII) [3] | Information not specified in sources |
| Ethylammonium Nitrate (EAN) | Bicontinuous Cubic (~35-60°C), Lamellar (~22-65°C) [1] | Swells and stabilizes the cubic Pn3m structure [1] |
| Ethanolammonium Nitrate (EtAN) | 2D Hexagonal (23–43 °C) [1] | Favors higher negative curvature structures [1] |
Table 2: DES Properties and Preparation Methods The properties of the DES significantly impact their performance in lipid gel formation [2].
| DES Type (HBA:HBD) | Molar Ratio | Melting Point/State | Key Physicochemical Properties |
|---|---|---|---|
| ChCl:Urea | 1:2 | 12°C [2] | High density, high viscosity, polar |
| ChCl:Glycerol | 1:2 | Liquid at room temp [1] | High density, high viscosity, polar |
| ChCl:Citric Acid | 1:1 | Liquid after preparation [1] | Information not specified in sources |
| Preparation Method | Time Required | Advantages | Disadvantages |
| Heating & Stirring | Longer | Simple, cheap, safe [2] | Can lead to thermal degradation [2] |
| Grinding | Short | Pure product, no heat [2] | Not suitable for all DES compositions |
| Microwave | Very short (<30 s) | Ultra-fast [2] | Requires specialized equipment |
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual relationship between solvent properties and self-assembled structures.
Diagram 1: Experimental Workflow for this compound-DES Phase Studies This diagram outlines the key procedural steps from solvent preparation to data interpretation.
Diagram 2: Solvent Properties Dictate Self-Assembled this compound Phases This conceptual map summarizes how different solvent environments influence the final lipid nanostructure.
The ability to tune this compound's phase behavior by selecting different DES components and water content opens up several application avenues:
Phytantriol cubosomes are nanostructured lipid-based particles that have gained significant attention in pharmaceutical research and drug delivery applications due to their unique bicontinuous cubic structure and enhanced encapsulation capabilities. These nanoparticles are formed through the self-assembly of this compound molecules in aqueous environments, creating a three-dimensional cubic lattice with alternating lipid and water channels. This distinctive architecture enables simultaneous encapsulation of both hydrophilic and hydrophobic therapeutic agents, making cubosomes particularly valuable for advanced drug delivery systems. The internal nanostructure of cubosomes directly influences their drug loading capacity and release profiles, necessitating precise characterization methods to ensure optimal performance for pharmaceutical applications.
Small-Angle X-Ray Scattering (SAXS) has emerged as the gold-standard technique for characterizing the internal nanostructure of cubosomes, providing detailed information about their liquid crystalline phases, lattice parameters, and structural integrity under various conditions. Unlike microscopy techniques that offer localized information, SAXS provides statistically representative data from billions of nanoparticles in their native liquid state, making it exceptionally valuable for pharmaceutical development. This non-destructive technique enables researchers to monitor structural changes in response to environmental factors such as temperature, pH, and dilution, which is crucial for developing stable formulations. The implementation of robust SAXS protocols ensures reproducible characterization of this compound cubosomes, facilitating their optimization for specific therapeutic applications ranging from transdermal drug delivery to targeted cancer therapies [1] [2].
The top-down approach involves fragmenting bulk liquid crystalline phase into nanoparticles using high-energy methods, resulting in monodispersed colloidal dispersions suitable for pharmaceutical applications. Begin by weighing 3.0096 g of this compound and 0.3047 g of Pluronic F-127, then completely melt these components at 60°C in a hot water bath. Add 10.88 mg of active pharmaceutical ingredient (e.g., capsaicin) to the molten lipid mixture under continuous stirring until fully dissolved or uniformly dispersed. Gradually add approximately 6.7 mL of purified water to the mixture while vortex-mixing to achieve a homogeneous state. Allow this mixture to equilibrate for 48 hours at room temperature to form the bulk cubic phase gel with definitive viscoelastic properties.
After the equilibration period, add approximately 20 mL of water to disrupt the cubic gel structure under mechanical stirring. Fragment the crude dispersion using intermittent probe sonication at 400 W energy input for 10 minutes using a pulse mode (9-second pulses interrupted by 18-second breaks) under cooling in a 20°C water bath to prevent overheating. Finally, homogenize the resulting milky coarse dispersion using a high-pressure homogenizer at specific pressures (typically 5-15 cycles at 500-1500 bar) to form an opalescent dispersion of cubic nanoparticles with defined size distribution. Store the final cubosome dispersion at room temperature for further characterization and applications. This method typically yields cubosomes with particle sizes ranging from 179-207 nm with polydispersity indices of 0.10-0.14, confirming monomodal size distribution appropriate for drug delivery systems [1] [3].
The bottom-up approach, also known as the liquid precursor dilution method, offers an alternative preparation technique that spontaneously forms cubosomes upon dilution. Start by co-solubilizing 10 mg of this compound with 2.5 mg of Pluronic F-127 in chloroform as the organic solvent. Thoroughly vortex the mixture to ensure complete dissolution, then evaporate the chloroform overnight under vacuum at 50°C to form a thin lipid film. Redissolve this lipid film in 26.8 mg of propylene glycol, which acts as a solubilizer, at 50°C under constant stirring. Add 0.5 mL of aqueous solution containing the therapeutic agent (e.g., 20 μg/mL nerve growth factor or other protein) to the lipid mixture at 50°C while maintaining constant stirring. The system will spontaneously form cubosomes upon dilution without requiring high-energy input, making this method particularly suitable for thermolabile compounds [4].
Table 1: Comparison of this compound Cubosome Preparation Methods
| Parameter | Top-Down Method | Bottom-Up Method |
|---|---|---|
| Energy Input | High (sonication, homogenization) | Low (spontaneous formation) |
| Typical Particle Size | 179-207 nm | 100-200 nm |
| Polydispersity Index | 0.10-0.14 | Generally <0.2 |
| Process Temperature | 20-60°C | 50°C |
| Preparation Time | ~48 hours equilibration + processing | Several hours |
| Scalability | Excellent for industrial scale | Suitable for lab scale |
| Drug Loading | During lipid melting phase | During aqueous phase addition |
| Advantages | Better control over particle size, high reproducibility | Gentle process, suitable for sensitive drugs |
SAXS characterization requires specific instrument configurations to accurately resolve the internal nanostructure of this compound cubosomes. Conduct measurements using a high-flux SAXS instrument equipped with a sealed X-ray tube source (commonly Cu Kα, λ = 1.54 Å) and a 2D detector such as Mythen2 R 1K Detector (Dectris) or similar. Configure the instrument to cover a q-range of 0.012-0.63 Å⁻¹ (where q = 4πsinθ/λ, with 2θ being the scattering angle and λ the X-ray wavelength), which adequately captures the relevant scattering features for cubosome analysis. Utilize an exposure time of 10-60 minutes per sample, depending on the concentration and instrument brightness, with measurements performed at 25°C unless studying temperature-induced phase transitions. For synchrotron SAXS measurements, utilize a beam wavelength of 1.54 Å with typical flux of approximately 10¹³ photons/s, which significantly reduces acquisition time to 300 seconds or less while maintaining excellent signal-to-noise ratio [1] [4] [5].
Calibrate the angular scale using silver behenate standard with a known d-spacing value of 58.38 Å before sample measurements. For laboratory-based instruments, the SAXSpace system (Anton Paar) equipped with a Kratky camera provides sufficient resolution for routine cubosome characterization. Load liquid samples into a quartz capillary with a diameter of 1 mm, ensuring consistent sample thickness across measurements. Maintain samples at constant temperature using a Peltier-controlled sample holder, particularly when investigating temperature-sensitive phase transitions. For high-throughput screening applications, utilize an automated sample changer to increase efficiency and ensure consistent measurement conditions across multiple formulations [5].
Proper sample preparation is critical for obtaining reliable SAXS data. Prepare cubosome dispersions according to either top-down or bottom-up methods as described in Section 2. For SAXS measurements, concentrate cubosome dispersions to 5-20 w/w% lipid content to ensure sufficient scattering intensity while avoiding multiple scattering effects. For qualitative phase identification, dilute samples may be used, but concentrated dispersions provide better signal-to-noise ratio. If necessary, concentrate cubosome dispersions using centrifugal filters with appropriate molecular weight cut-offs prior to SAXS analysis. Transfer approximately 50-100 μL of cubosome dispersion into 1 mm diameter quartz capillaries using a fine-tipped pipette, ensuring no air bubbles are introduced that could interfere with scattering patterns.
Seal capillaries with wax or specialized capillary seals to prevent evaporation during measurements, particularly for extended acquisition times. For temperature-dependent studies, allow samples to equilibrate for at least 5 minutes at the target temperature before data acquisition. Include a blank measurement of the dispersion medium (typically water or buffer solution) under identical conditions for background subtraction. For immobilized cubosome systems (e.g., within hyaluronic acid hydrogels), carefully load the composite material into capillaries ensuring homogeneous distribution, or utilize specialized sample holders for semi-solid materials [3] [5].
Execute data collection following a systematic protocol to ensure consistency and reproducibility. Begin by collecting scattering data from the blank solvent (water or buffer) using the same acquisition parameters planned for samples. Collect data from the silver behenate standard for instrument calibration, verifying that the observed peaks match the expected positions. For each cubosome sample, collect a minimum of three frames to assess radiation damage; if intensity decay is observed, reduce exposure time or utilize a flow-through cell. For laboratory sources, use exposure times of 10-60 minutes, while synchrotron measurements typically require 1-5 minutes. Collect 2D diffraction patterns and azimuthally average to produce 1D scattering profiles (intensity I(q) vs. scattering vector q) for subsequent analysis [1] [4] [5].
For comprehensive characterization, implement a temperature ramp protocol when investigating phase behavior, collecting data at 5-10°C intervals across the relevant temperature range (e.g., 20-80°C), allowing sufficient equilibration time at each temperature. For stability studies, collect time-resolved SAXS data at regular intervals (e.g., every hour for the first 12 hours, then daily) to monitor structural changes. Process 2D scattering patterns by radial averaging to obtain 1D intensity profiles using specialized software such as Fit2D or SAXSanalysis packages. Subtract the background scattering from the dispersion medium from the sample scattering, then proceed with data analysis to identify peak positions and corresponding lattice spacings [5].
SAXS data analysis begins with identifying peak positions in the scattering profile that correspond to the internal nanostructure of this compound cubosomes. This compound typically forms Pn3m cubic symmetry, characterized by specific peak ratios corresponding to √2, √3, √4, √6, √8, and √9 when indexed to the (110), (111), (200), (211), (220), and (221) reflections, respectively. To confirm phase assignment, plot the measured q-positions against √(h² + k² + l²) values; data points should align linearly with the slope proportional to 2π/a, where 'a' represents the lattice parameter. The presence of additional peaks at q ≈ 0.15 Å⁻¹ may indicate coexisting liposomal structures in the colloidal dispersion, which should be noted in the analysis. For Im3m symmetry, expected peak ratios are √2, √4, √6, √8, √10, √12, √14, corresponding to (110), (200), (211), (220), (310), (222), and (321) reflections, respectively [1] [6].
Calculate the lattice parameter (a) using the formula derived from Bragg's law: 2π/q = a/√(h² + k² + l²). Perform linear regression analysis of 2π/q versus √(h² + k² + l²) to obtain a precise lattice parameter value. Typical this compound cubosomes exhibit lattice parameters ranging from 70-120 Å depending on hydration levels, temperature, and incorporated compounds. Evaluate the full width at half maximum (FWHM) of scattering peaks to assess sample quality and homogeneity; broader peaks indicate smaller domain sizes or higher disorder. The quality of fit (R²) for the linear regression should exceed 0.99 for well-ordered cubic structures with clearly resolved peaks [1] [4].
Table 2: SAXS Characterization Parameters for this compound Cubosomes
| Parameter | Typical Values | Interpretation |
|---|---|---|
| Cubic Symmetry | Pn3m (most common), Im3m, Ia3d | Determined from peak position ratios |
| Lattice Parameter (a) | 70-120 Å | Increases with hydration, decreases with temperature |
| Number of Observed Peaks | 4-6 peaks | More peaks indicate higher sample quality |
| q-Range | 0.012-0.63 Å⁻¹ | Standard range for cubosome characterization |
| Peak Ratios for Pn3m | √2, √3, √4, √6, √8, √9 | Confirmation of Pn3m symmetry |
| Measurement Temperature | 20-25°C (standard), 20-80°C (for phase studies) | Temperature affects lattice parameter |
| Lipid Concentration | 5-20 w/w% | Higher concentration improves signal-to-noise |
Structural modeling of SAXS data provides insights into the three-dimensional organization of this compound cubosomes. For cubic phases, the lattice parameter directly correlates with the periodicity of the water channels and lipid bilayers. When phase transitions occur (e.g., cubic to hexagonal or lamellar), the scattering profile will show distinct changes in peak positions and ratios. The Pn3m space group exhibits a characteristic scattering pattern with the relative peak intensities following a specific sequence: the (110) reflection is typically the strongest, followed by (111), (200), (211), (220), and (221) reflections. Utilize modeling software such as GAP or GROMACS to reconstruct three-dimensional electron density maps from SAXS data, visualizing the arrangement of water channels and lipid bilayers within the cubosome structure [6] [2].
When analyzing drug-loaded cubosomes, note that the incorporation of active compounds may induce phase changes or alter lattice parameters. For instance, capsaicin-loaded this compound cubosomes maintain Im3m symmetry with slight changes in lattice parameter compared to unloaded cubosomes. Calculate the relative volume of water channels versus lipid bilayers based on the lattice parameter and known lipid composition. For complex systems with multiple phases, perform peak deconvolution to quantify the relative proportions of each phase. Document any structural changes observed during stability studies, as these may indicate formulation issues that require optimization [1].
Dynamic Light Scattering provides essential supplementary data on cubosome size distribution and colloidal stability. Use a Zetasizer Nano ZS (Malvern Instruments) or similar system to measure the hydrodynamic diameter and polydispersity index (PdI) of cubosome dispersions. Dilute samples 50-fold with purified water to achieve optimal scattering intensity (approximately 2% w/w dispersion) before measurement. Perform measurements in triplicate at 25°C with an equilibration time of 60 seconds. Typical this compound cubosomes exhibit hydrodynamic diameters of 179-207 nm with PdI values of 0.10-0.14, indicating monomodal size distribution. The zeta potential of this compound cubosomes stabilized with Pluronic F-127 typically ranges from -20 to -30 mV, indicating moderate colloidal stability. Monitor these parameters over 60 days to assess formulation stability, with significant changes in size or PdI indicating aggregation or structural degradation [1] [3] [6].
Cryo-TEM provides direct visualization of cubosome morphology and internal structure. Prepare specimens by applying a 2 μL droplet of cubosome dispersion on a lacey carbon film-covered copper grid. Remove excess liquid with blotting paper, leaving a thin film stretched over the lace holes. Immediately shock-freeze the specimen by rapid immersion into liquid ethane cooled to approximately 90 K by liquid nitrogen in a temperature-controlled freezing unit. Transfer the frozen specimen to a cryo-TEM instrument such as an FEI Tecnai 20 transmission electron microscope operated at 120 kV acceleration voltage. Acquire images at constant temperature of around 90-100 K to maintain sample integrity. Cryo-TEM reveals the complex internal structure of cubosomes, showing both well-defined bicontinuous cubic forms and occasionally populations of other self-assembled structures like liposomes or less organized forms. Use image analysis software to measure particle size distribution and compare with DLS data [4] [6].
Table 3: Complementary Characterization Techniques for Cubosomes
| Technique | Parameters Measured | Sample Requirements | Typical Results for this compound Cubosomes |
|---|---|---|---|
| DLS | Hydrodynamic diameter, PdI, zeta potential | 50-fold dilution in water | Size: 179-207 nm, PdI: 0.10-0.14, Zeta: -20 to -30 mV |
| Cryo-TEM | Particle morphology, internal structure | 2 μL of concentrated dispersion | Visualization of cubic nanostructure, size validation |
| Cryo-TEM | Particle morphology, internal structure | 2 μL of concentrated dispersion | Visualization of cubic nanostructure, size validation |
| NTA | Particle concentration, size distribution | Appropriate dilution in buffer | Size distribution profile, particle counting |
| Encapsulation Efficiency | Drug loading capacity | Ultracentrifugation with filters | Typically >80% for various drug types |
| Stability Studies | Colloidal and structural stability | Storage under various conditions | Stable for 60 days at room temperature |
The following diagram illustrates the complete experimental workflow for preparing and characterizing this compound cubosomes, integrating all methodologies discussed in this protocol:
Figure 1: Comprehensive workflow for the preparation and characterization of this compound cubosomes, integrating formulation methods with analytical techniques and final applications.
This compound cubosomes have demonstrated exceptional versatility in pharmaceutical applications, particularly for challenging therapeutic agents. In transdermal drug delivery, capsaicin-loaded this compound cubosomes significantly enhanced skin retention in the stratum corneum (4.32 ± 0.13 μg compared to 0.72 ± 0.13 μg for conventional cream) while providing sustained release and reducing systemic side effects. For protein and peptide delivery, cubosomes successfully encapsulated nerve growth factor (NGF) while maintaining biological activity, as demonstrated by significant neuronal outgrowth in PC12 cells comparable to free NGF controls. This system achieved a 3.28-fold increase in inner ear bioavailability compared to free drug administration, highlighting their potential for targeted delivery to challenging anatomical sites [1] [4].
The controlled release capabilities of cubosomes have been exploited in various therapeutic contexts. When immobilized in hyaluronic acid hydrogels, this compound cubosomes provided sustained release of sodium diclofenac while maintaining structural integrity, offering promising applications for localized anti-inflammatory therapy. In cancer therapeutics, cubosomes have been successfully loaded with chemotherapeutic agents like doxorubicin and etoposide, demonstrating enhanced apoptotic efficacy and potential for targeted delivery through surface functionalization with ligands such as folate. The unique capacity of cubosomes to accommodate both hydrophilic and hydrophobic compounds makes them particularly valuable for combination therapies, where synchronized delivery of multiple therapeutic agents is required for optimal treatment outcomes [3] [6] [2].
This comprehensive protocol details the standardized preparation and characterization of this compound cubosomes using SAXS as the primary structural elucidation technique. The integrated approach combining multiple characterization methods provides a robust framework for pharmaceutical scientists developing cubosome-based drug delivery systems. The SAXS protocol specifically enables precise identification of internal nanostructure, quantification of lattice parameters, and monitoring of structural stability under various conditions. When implemented consistently, these methods ensure reproducible formulation of this compound cubosomes with defined structural characteristics optimized for specific therapeutic applications.
The versatility of this compound cubosomes for drug delivery continues to drive methodological advancements in their characterization. Future developments will likely include increased automation of SAXS data collection and analysis, enhanced computational modeling approaches for predicting drug-cubosome interactions, and standardized protocols for evaluating in vivo performance. By adhering to the detailed methodologies presented in this application note, researchers can reliably formulate and characterize this compound cubosomes with optimal properties for their specific drug delivery applications, accelerating the development of these promising nanocarriers toward clinical translation.
Lipid-based liquid crystalline nanoparticles, particularly cubosomes, have emerged as promising nanocarriers for drug delivery applications due to their unique bicontinuous cubic structure that enables efficient encapsulation of both hydrophilic and hydrophobic therapeutic agents. These nanostructured particles are formed by the self-assembly of amphiphilic lipids in aqueous environments, creating a complex three-dimensional network of water channels separated by lipid bilayers. Among the various lipids used for cubosome formation, This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) has gained significant attention due to its superior biocompatibility and stable cubic phase formation under physiological conditions. The stabilization of this compound cubosomes is most commonly achieved using Pluronic F127, a non-ionic triblock copolymer composed of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO).
The distinctive internal nanostructure of cubosomes provides an exceptionally large surface area for drug loading, making them ideal carriers for various biomedical applications, including targeted drug delivery, sustained release formulations, and diagnostic imaging. The stabilization process with Pluronic F127 is critical for maintaining colloidal stability and preserving the cubic architecture under dilution and in biological environments. These application notes provide detailed protocols and experimental data for the preparation, characterization, and optimization of this compound-Pluronic F127 cubosomes, supported by comprehensive references to recent scientific literature for researchers and drug development professionals.
This compound (PHY): This amphiphilic lipid serves as the primary structure-forming material that self-assembles into the bicontinuous cubic phase. With a molecular structure containing a branched hydrocarbon chain and multiple hydroxyl groups, this compound forms stable inverse bicontinuous cubic phases with Pn3m symmetry in excess water. The lipid composition significantly influences both the internal nanostructure and biological performance of the resulting nanoparticles, with this compound-based systems generally demonstrating enhanced stability compared to monoolein-based systems.
Pluronic F127: This tri-block copolymer (PEO-PPO-PEO) functions as the primary steric stabilizer that prevents particle aggregation and maintains colloidal stability. The hydrophobic PPO block anchors into the lipid bilayer while the hydrophilic PEO chains extend into the aqueous medium, creating a protective steric barrier around the particles. Research has demonstrated that the association of F127 with cubosomes is irreversible and driven by the free F127 concentration in the dispersion medium, with partitioning between particles and micelles occurring above the critical micellization concentration [1]. The optimal this compound-to-F127 ratio typically ranges from 4:1 to 10:1 (w/w), depending on the preparation method and intended application.
The stabilization mechanism of Pluronic F127 involves multiple cooperative interactions at the lipid-water interface. The hydrophobic PPO blocks of Pluronic F127 incorporate into the lipid bilayer of this compound, while the hydrophilic PEO chains extend into the aqueous phase, creating an effective steric barrier that prevents particle aggregation through both electrostatic and steric repulsion forces. Studies have shown that F127 associates with both external and internal surfaces of the cubosomes, with the internal surface area being substantially larger due to the porous bicontinuous structure [1]. This comprehensive stabilization is crucial for maintaining particle integrity in biological environments and during storage.
Table 1: Key Components in this compound-Pluronic F127 Cubosome Formulations
| Component | Chemical Classification | Primary Function | Typical Concentration Range | Critical Properties |
|---|---|---|---|---|
| This compound | Amphiphilic lipid | Structure-forming matrix | 2-20% (w/w) | Forms stable Pn3m cubic phase; biocompatible |
| Pluronic F127 | Triblock copolymer | Steric stabilizer | 0.5-5% (w/w) | 12,500 Da molecular weight; non-ionic |
| Aqueous Phase | Water/buffer | Dispersion medium | 75-97.5% (w/w) | Determines osmotic balance; pH-dependent stability |
The top-down preparation method involves first creating a bulk liquid crystalline gel of this compound and water, which is subsequently fragmented into nanoscale particles using high-energy dispersion techniques. The standardized protocol begins with melting this compound at approximately 60°C, followed by the addition of the aqueous Pluronic F127 solution under vigorous mixing to form a homogeneous bulk gel. This gel is then subjected to high-shear homogenization or probe sonication (e.g., 5-10 minutes at 100-200 W power output) to produce the nanoparticle dispersion. The resulting dispersion is typically subjected to annealing cycles (heating to 60°C followed by gradual cooling to room temperature) to ensure proper formation of the cubic phase structure.
Critical parameters that require optimization in the top-down approach include:
Research comparing preparation methods has demonstrated that the top-down approach with a 4:1 this compound-to-F127 ratio produces stable cubosome dispersions with minimal liposome coexistence, addressing a common challenge in cubosome preparation [2]. This method is particularly suitable for large-scale production due to its reproducibility and scalability.
The bottom-up method utilizes hydrotropic agents such as ethanol or propylene glycol to facilitate spontaneous nanoparticle formation upon contact with aqueous media. In this approach, this compound and Pluronic F127 are first co-dissolved in ethanol (typically at 5-10% w/v lipid concentration) to create a homogeneous precursor solution. This solution is then injected rapidly into the aqueous phase under moderate magnetic stirring (500-1000 rpm), followed by optional removal of the hydrotrope using rotary evaporation or dialysis. The solvent shifting process triggers rapid self-assembly of the lipid and polymer into nanostructured particles.
Key advantages of the bottom-up approach include:
However, this method may result in higher residual hydrotrope concentrations unless carefully optimized, and complete hydrotrope removal is essential for in vivo applications. A modified bottom-up approach successfully demonstrated the encapsulation of nerve growth factor (NGF) while maintaining protein stability and bioactivity, achieving encapsulation efficiencies exceeding 80% through careful control of the solvent removal rate [3].
Table 2: Comparison of Cubosome Preparation Methods
| Parameter | Top-Down Approach | Bottom-Up Approach |
|---|---|---|
| Particle Size Range | 150-300 nm | 100-250 nm |
| Size Distribution | Broader (PdI 0.2-0.4) | Narrower (PdI 0.1-0.3) |
| Liposome Co-formation | Minimal at optimal ratios | More prevalent, requires optimization |
| Process Scalability | Excellent for large batches | Suitable for laboratory scale |
| Energy Input | High (sonication/homogenization) | Low (spontaneous assembly) |
| Encapsulation Efficiency | Moderate to high | High for hydrophobic compounds |
| Equipment Requirements | High-shear homogenizer or sonicator | Standard laboratory equipment |
Small-angle X-ray scattering (SAXS) represents the gold standard for verifying internal nanostructure and identifying the specific cubic phase symmetry of cubosome formulations. SAXS measurements performed on this compound-Pluronic F127 dispersions typically reveal a Pn3m cubic structure with a lattice parameter of approximately 6-7 nm, characterized by distinctive scattering peaks at relative q-positions of √2, √3, √4, √6, √8, and √9 [4] [2]. The lattice parameter can be calculated from the position of the first-order peak using the formula a = 2π√6/q, where q is the scattering vector. Regular SAXS analysis is essential for quality control during formulation development and optimization, as changes in temperature, composition, or processing conditions can induce phase transitions to hexagonal (H2) or lamellar structures.
Cryogenic transmission electron microscopy (cryo-TEM) provides direct visualization of particle morphology and internal structure, confirming the presence of the characteristic cubic lattice and identifying any non-cubic structures such as coexisting liposomes or vesicles. Sample preparation for cryo-TEM involves rapid vitrification of the dispersion in liquid ethane to preserve native nanostructure, followed by imaging at cryogenic temperatures. Studies have shown that the top-down preparation method with optimized this compound-to-F127 ratios (4:1) produces cubosomes with minimal liposome coexistence, while bottom-up approaches may require additional purification steps to remove non-cubic structures [2].
Dynamic light scattering (DLS) is employed for routine assessment of particle size distribution, polydispersity index (PdI), and colloidal stability. Well-formulated this compound-Pluronic F127 cubosomes typically exhibit intensity-weighted hydrodynamic diameters of 150-250 nm with PdI values below 0.3, indicating a reasonably monodisperse population. Zeta potential measurements provide information about surface charge, with this compound-based systems generally showing slightly negative values (-15 to -25 mV) due to the presence of hydroxyl groups. These parameters should be monitored regularly during storage to assess formulation stability, with significant changes indicating potential aggregation or structural transformation.
Long-term stability studies should evaluate changes in particle size, PdI, and zeta potential over time (e.g., 60 days) under relevant storage conditions (typically 4°C and 25°C). High-quality this compound-Pluronic F127 cubosome dispersions maintain their colloidal stability for at least 60 days without significant changes in particle size distribution or visible phase separation [4]. The addition of cryoprotectants may be necessary for lyophilized storage to preserve nanostructure upon reconstitution.
The unique bicontinuous structure of this compound-Pluronic F127 cubosomes enables efficient encapsulation of therapeutic agents with diverse physicochemical properties. Hydrophobic compounds (e.g., rapamycin, clarithromycin) partition into the lipid bilayer domains, while hydrophilic drugs (e.g., vancomycin, proteins) are retained within the aqueous channels. Amphiphilic molecules typically localize at the lipid-water interface. Encapsulation efficiency is determined using separation techniques such as ultracentrifugation or ultrafiltration, followed by quantitative analysis of the free drug concentration in the supernatant/filtrate using appropriate analytical methods (HPLC, UV-Vis spectroscopy, etc.).
Research has demonstrated impressive encapsulation capabilities for various drug classes:
Drug release from cubosomes typically follows a sustained release profile governed by diffusion through the intricate cubic network and eventual matrix erosion. The release kinetics are influenced by multiple factors including drug hydrophobicity, cubosome nanostructure, environmental conditions (pH, temperature, enzymes), and the presence of release modifiers. Research has demonstrated that hydrophobic drugs (e.g., clarithromycin) exhibiting strong association with the lipid bilayer display slower release rates compared to hydrophilic compounds (e.g., vancomycin) that primarily reside in the aqueous channels [6].
Molecular dynamics simulations have provided insights into the molecular mechanisms of drug release, revealing that Pluronic F127 at the cubosome interface facilitates water permeation into the lipid domains, thereby reducing the energy barrier for drug release. These simulations show that vancomycin, with its balanced hydrophobic and hydrophilic properties, localizes at the water-lipid interface and experiences a lower energy barrier for release compared to the highly lipophilic clarithromycin, which remains more strongly associated with the lipid bilayer [6]. This molecular-level understanding enables rational design of cubosome formulations with tailored release profiles for specific therapeutic applications.
Table 3: Drug Loading and Release Characteristics
| Drug Compound | Drug Properties | Encapsulation Efficiency | Release Profile | Primary Localization |
|---|---|---|---|---|
| Rapamycin | Hydrophobic, immunosuppressant | >80% | Sustained release over 14 days | Lipid bilayer |
| Nerve Growth Factor | Hydrophilic, protein | >80% with BSA protection | Biphasic: burst then sustained | Aqueous channels |
| Vancomycin | Hydrophilic, antibiotic | 70-90% | Rapid initial release | Aqueous channels |
| Clarithromycin | Lipophilic, antibiotic | >85% | Slow, sustained release | Lipid bilayer |
| Indomethacin | Amphiphilic, NSAID | 75-90% | Intermediate release rate | Lipid-water interface |
This compound-Pluronic F127 cubosomes have been successfully implemented in diverse drug delivery applications:
Inner ear drug delivery: Cubosomes encapsulating nerve growth factor (NGF) demonstrated significantly enhanced inner ear bioavailability (3.28-fold increase compared to free drug) when administered via the round window membrane, offering potential for treating sensorineural hearing loss and enhancing cochlear implant outcomes [3]. The cubosomes protected the therapeutic protein during delivery and facilitated transport across biological barriers.
Transdermal delivery: Incorporation of rapamycin-loaded cubosomes into dissolvable microneedle arrays enabled transdermal delivery of the hydrophobic immunosuppressant with sustained release over two weeks, potentially improving psoriasis treatment by providing continuous therapy while reducing dosing frequency [5]. The combination of cubosomes with microneedles overcame the stratum corneum barrier while maintaining drug stability.
Cancer therapy: Doxorubicin-loaded cubosomes have been investigated for glioblastoma treatment, leveraging their ability to encapsulate chemotherapeutic agents and potentially enhance blood-brain barrier penetration, especially when stabilized with surfactants like Tween 80 [7].
Comprehensive cytotoxicity evaluation of this compound-Pluronic F127 cubosomes using both normal (human fibroblast MSU 1.1) and cancerous (HeLa cervical cancer) cell lines has revealed concentration-dependent cytotoxicity, with this compound-based systems generally exhibiting higher cytotoxicity compared to glyceryl monooleate (GMO)-based counterparts [4]. Mechanistic studies indicate that this cytotoxicity may be linked to disruption of cytoskeleton integrity and interaction with F-actin filaments, rather than induction of oxidative stress through reactive oxygen species (ROS) generation.
Genotoxicity assessment through gene expression analysis of DNA damage response genes (p53, p21, GADD45α, MDM2) has shown that cubosome exposure produces distinct expression profiles compared to control treatments, with this compound-based systems generally causing greater alterations in gene expression [4]. These findings highlight the importance of comprehensive safety assessment during formulation development and suggest that GMO-based systems may offer advantages for certain therapeutic applications where reduced cellular impact is desirable.
Liposome Co-formation: The unintended formation of liposomes alongside cubosomes represents a common challenge, particularly in bottom-up preparation methods. This issue can be minimized by optimizing the this compound-to-F127 ratio (4:1 w/w in top-down methods), controlling processing temperatures (above lipid chain melting temperature during dispersion), and implementing post-processing purification steps such as differential centrifugation or size exclusion chromatography [2].
Structural Transformation: Changes in environmental conditions (pH, temperature, dilution) or interactions with biological components may induce phase transformations from cubic to hexagonal or lamellar structures. These transformations can be monitored through regular SAXS analysis and prevented through stabilizer optimization (adequate F127 concentration) and formulation additives (cholesterol or phylantanol to enhance stability).
Drug Leakage During Storage: Premature drug release can occur due to imperfect encapsulation or structural imperfections. This can be addressed through lyophilization with appropriate cryoprotectants (sucrose, trehalose) for long-term storage, optimized loading procedures (remote loading for ionizable drugs), and structural reinforcement with stabilizing additives.
The transition from laboratory-scale preparation to industrial manufacturing requires careful consideration of several factors:
This compound-Pluronic F127 cubosomes represent a versatile nanoplatform with significant potential for advanced drug delivery applications. Their unique bicontinuous cubic structure, high drug loading capacity, and tunable release characteristics make them particularly suitable for challenging therapeutic scenarios requiring sustained release, enhanced bioavailability, or barrier penetration. The protocols and application notes presented here provide researchers with comprehensive guidelines for formulating, characterizing, and optimizing these sophisticated nanocarriers.
Future development directions include surface functionalization for active targeting, stimuli-responsive systems that release their payload in response to specific biological triggers, hybrid nanostructures combining cubosomes with other nanocarriers, and expanded therapeutic applications in areas such as gene delivery, combination therapy, and theranostics. As understanding of the interactions between cubosomes and biological systems deepens, and manufacturing processes become more refined, these versatile nanoparticles are poised to make significant contributions to advanced drug delivery technologies.
This compound-based nano-carriers represent a cutting-edge platform in advanced drug delivery systems, leveraging the unique properties of lyotropic liquid crystals to create sophisticated architectures for biopharmaceutical encapsulation and release. These systems self-assemble into inverse bicontinuous cubic (cubosomes) and inverse hexagonal (hexosomes) mesophases, offering distinctive advantages for drug delivery applications. Their non-toxic, chemically stable, and biocompatible properties make them particularly valuable for delivering sensitive biopharmaceuticals, including peptides, proteins, and nucleic acids [1] [2]. The "smart" functionality emerges from their ability to modify drug release rates in situ through phase transitions triggered by physiological stimuli or external triggers.
This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) has emerged as a superior lipid for cubosome formation compared to traditional monoolein due to:
The following diagram illustrates the sequential relationship from material selection to functional application in this compound-based nano-carrier development:
Materials:
Experimental Protocol:
Oil Phase Preparation: Melt this compound and drug together at 40°C with continuous stirring until homogeneous [3]
Aqueous Phase Preparation: Dissolve Poloxamer 407 in deionized water heated to 40°C [3]
Emulsification: Combine phases and homogenize using a 350W ultrasonic processor with 13mm diameter probe at 99% amplitude for 25 minutes [3]
Final Volume Adjustment: Adjust to final volume (25 mL) with deionized water [3]
Critical Parameters:
Small-Angle X-Ray Scattering (SAXS):
Table 1 summarizes the key physicochemical properties of optimized this compound-based nano-carriers:
Table 1: Physicochemical characterization of nifedipine-loaded cubosomes
| Parameter | Method | Results | Significance |
|---|---|---|---|
| Particle Size | Dynamic light scattering | Z-average: Nanometer range with low PDI | Optimal for drug delivery and absorption [3] |
| Zeta Potential | Electrophoretic mobility | Specific mV value (varies by formulation) | Indicates colloidal stability [3] |
| Drug Content | HPLC-UV at 236nm | 0.1 mg/mL nifedipine | Ensures accurate dosing [3] |
| Internal Structure | SAXS | Confirmed cubic Pn3m nanostructure | Validates proper self-assembly [3] |
Table 2 compares the performance of cubosome formulations versus traditional preparations:
Table 2: Functional performance comparison for pediatric nasogastric tube delivery
| Parameter | Cubosome Formulation | Traditional Extemporaneous Preparation |
|---|---|---|
| Flow Rate | Superior flow properties | Variable, often compromised flow |
| Recovery Efficiency | Full drug recovery achieved | Dependent on tube dimensions and rinsing protocols |
| Tube Blockage | No blockage observed | Potential for tube occlusion |
| Drug Release | Controlled release profile | Rapid, uncontrolled release [3] |
Brine Shrimp Lethality Model:
This model provides preliminary safety data before advancing to more complex mammalian toxicity studies.
The development of this compound-based smart nano-carriers addresses critical challenges in biopharmaceutical delivery, particularly for compounds with poor water solubility, low bioavailability, and specific administration requirements. The organic solvent-free preparation method represents a significant advancement in the field, eliminating concerns about toxic residues while maintaining excellent drug delivery performance [3].
These systems show particular promise for pediatric applications, where conventional solid dosage forms often present administration challenges. The demonstrated success in nasogastric tube delivery without blockage issues offers a practical solution for hospitalized patients who cannot swallow conventional medications [3].
Future directions should focus on expanding the application of these platforms to include therapeutic proteins, nucleic acids, and vaccine delivery, leveraging their ability to protect fragile biopharmaceuticals from degradation while enabling controlled release kinetics [1] [2].
Here are answers to common problems researchers face regarding phytantriol cubosome stability:
| Problem Area | Possible Cause | Recommended Solution | Key References |
|---|---|---|---|
| Low Colloidal Stability (Aggregation) | Inefficient stabilizer (e.g., Pluronic F127) at low temperatures [1]. | Use a gemini surfactant (DLGL) at 1-3% w/w (to PHY) for improved stability across a wider temperature range (5-25°C) [2] [1]. | [2] [1] |
| Lack of steric stabilization on cubosome surface [1]. | Consider novel brush copolymer stabilizers (e.g., P(ODA)-b-P(PEGA-OMe)) as an alternative to Pluronic F127 [3]. | [3] | |
| Low Structural Stability | Lipid composition or stabilizer does not support robust cubic phase [1]. | Employ DLGL gemini surfactant at specific ratios to form and stabilize both Pn3̅m and Im3̅m cubic phases [2] [1]. | [2] [1] |
| Unintended Phase Transformation | Excess stabilizer interferes with cubic phase formation [2]. | For DLGL, keep solid ratio to PHY between 1-3% w/w to prevent transformation into vesicles. At 5% w/w or higher, cubosomes may not form [2] [1]. | [2] [1] |
| Interaction with salts in buffer [2]. | If using PBS buffer, increase the DLGL/PHY solid ratio to 6-10% w/w to form stable Im3̅m cubosomes and prevent aggregation [2] [1]. | [2] [1] | |
| Cytotoxicity Concerns | Lipid choice impacts cell viability [4]. | For drug delivery applications, consider that GMO-based LLCNPs may exhibit better cellular compatibility than PHT-based ones, depending on the specific cell line [4]. | [4] |
This protocol is adapted from recent research demonstrating improved stability using the gemini surfactant DLGL [2] [1].
The following workflow outlines the key preparation steps:
After preparation, characterize your cubosomes to confirm success and stability:
| Characterization Method | Purpose | Expected Outcome for Stable Formulation |
|---|---|---|
| Dynamic Light Scattering (DLS) | Measure particle size and distribution (PdI) [1]. | Uniform nanosuspension with low PdI. Particle size is typically in the submicron range [1] [4]. |
| Small-Angle X-ray Scattering (SAXS) | Confirm internal cubic nanostructure and identify phase [2] [1]. | In water: Pn3̅m cubic phase (lattice ~7 nm) at 1-3% DLGL. In PBS: Im3̅m cubic phase (lattice 11-13 nm) at 6-10% DLGL [2] [1]. |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Visualize nanoparticle morphology and internal structure [1] [4]. | Observation of cubic particles with a periodic lattice structure [1]. |
The relationship between formulation variables and the resulting cubosome's properties is complex. The following diagram synthesizes the core logical relationships to guide your experimentation:
The efficiency of encapsulating proteins in phytantriol-based systems depends on several factors. The table below summarizes the key parameters and their optimization strategies.
| Parameter | Impact on Encapsulation | Optimization Strategy | Supporting Evidence |
|---|---|---|---|
| Lipid Composition & Additives | Determines nanostructure (cubic vs. hexagonal), stability, and protein interaction. | Use pure this compound for cubic phase (Pn3m). Add 5% Vitamin E Acetate (VitEA) to form a hexagonal phase (H2), which can further sustain release. [1] | VitEA suppresses the transition temperature, enabling H2 phase at 25°C for slower drug release. [1] |
| Stabilizer Type & Concentration | Prevents particle aggregation and can influence the internal nanostructure. | Use Pluronic-F127 (8-10% w/w to lipid) for standard stabilization. Consider Pluronic-F108 for better stabilization effectiveness with this compound. [2] | F108 has shown better stabilizer effectiveness for this compound cubosomes in accelerated stability assays. [2] |
| Water Channel Diameter | Limits the size of proteins that can be encapsulated without distortion. | Ensure the water channels are larger than the hydrodynamic radius of the target protein. [3] | A study on horseradish peroxidase (~6 nm) showed that enzymatic activity was limited when the protein was larger than the pore size. [3] |
| Protein Characteristics | The size, charge, and hydrophilic domains of the protein can induce phase changes. | For proteins with large hydrophilic domains, ensure sufficient water content to accommodate them and prevent undesirable phase transitions. [2] | Incorporating the antigen Ag43 (with a large hydrophilic domain) caused a significant increase in lattice parameter, indicating stress on the cubic phase. [2] |
Q1: My protein encapsulation efficiency is low. What could be the cause? Low efficiency often stems from a mismatch between your protein's size and the water channels of the lipid phase. If the protein is too large, it may not be efficiently encapsulated or could destabilize the structure. Verify the lattice parameter and water channel diameter of your this compound formulation using SAXS. Consider strategies to increase water content and swell the channels. [3]
Q2: The system becomes too viscous for injection after loading the protein. How can I address this? This is a common challenge. The solution is to use an in situ forming system. Formulate a low-viscosity precursor solution containing this compound, a solvent like ethanol, and your protein. This isotropic solution is easily injectable and will transform into the viscous liquid crystalline gel upon contact with excess aqueous fluid (e.g., synovial fluid) in the target site. [1]
Q3: After encapsulation, my protein loses activity. How can I protect its function? Loss of activity can occur due to unfavorable interactions with the lipid bilayer or confinement in a restrictive space.
This protocol is adapted from a study developing a sustained-release intra-articular injection. [1]
SAXS is essential for confirming the internal nanostructure of your liquid crystalline phase after encapsulation. [1]
The following diagram illustrates the key decision points and optimization pathways for achieving high encapsulation efficiency.
This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) is a non-ionic amphiphilic lipid that can self-assemble into various lyotropic liquid crystal (LLC) phases upon hydration. Controlling its phase transition temperature is critical for applications like drug encapsulation and triggered release [1] [2].
Pn3m) or gyroid (Ia3d) symmetry, the inverse hexagonal phase (HII), and the lamellar phase (Lα) [2].Pn3m cubic phase, while adding water to the DES system can shift the equilibrium towards an inverse hexagonal phase [1].The tables below summarize how hydration and additives influence this compound's phase behavior.
Table 1: this compound Phase Behavior vs. Hydration (in Water)
| Water Content (wt%) | LLC Phase Formed | Key Characteristics & Notes |
|---|---|---|
| 6 - 14% | LII Phase |
Formed at low hydration levels at room temperature [2]. |
| ~14 - 25% | QII (Cubic, Ia3d) |
Gyroid surface structure; water channels can encapsulate hydrophilic drugs [2]. |
| 25 - 30% | QII (Cubic, Pn3m) |
Diamond surface structure; common for drug delivery applications [2]. |
| >30% (in DES) | Inverse Hexagonal (HII) |
Induced by adding water to this compound in Choline Chloride:Urea DES [1]. |
Table 2: Effect of Additives on Phase Behavior & Rheology
| Additive Type | Effect on Phase Behavior | Impact on Rheology & Processability |
|---|---|---|
| Water (in DES) | Induces a transition from a cubic (Pn3m) to an inverse hexagonal (HII) phase [1]. |
Alters phase transition temperatures, potentially simplifying processing at specific temperatures [1]. |
| Linear Alcohols (C2-C5) | Partitions into water layers, dehydrating headgroups and inducing lamellar-to-micellar transitions [3]. | Can reduce viscosity by disrupting ordered liquid crystalline structures [3]. |
| Short-chain Polyols | Forms higher-viscosity hexagonal and mixed phases at room temperature via hydrogen bonding [3]. | Increases viscosity at low temps; heating weakens interactions, creating low-viscosity solutions [3]. |
| Common Salt | Can promote shear-induced crystallization above the equilibrium temperature range in lamellar phases [3]. | May complicate processing by introducing non-equilibrium, shear-dependent states [3]. |
| Propylene Glycol | Suppresses shear-induced crystallization in lamellar systems [3]. | Promotes wall-slip under shear, forming lubrication layers and potentially easing flow [3]. |
This protocol outlines how to characterize the phase behavior of a this compound-based system using X-ray scattering.
Objective: To identify the liquid crystal phase and lattice parameters of this compound samples under different hydrations or with various additives.
Materials and Equipment:
Procedure:
Sample Preparation
Data Collection via SAXS
Data Analysis and Phase Identification
a is calculated from the first peak's q-value using formulas specific to the space group.The following diagram illustrates the experimental workflow.
This section addresses specific problems you might encounter.
Problem: Inconsistent or Unreproducible Phase Results
Problem: Unexpected High Viscosity, Making Handling Difficult
Lβ) at room temperature, potentially induced by certain additives like short-chain polyols [3].Problem: Phase Instability or Unintended Phase Transition Over Time
Problem: Shear-Induced Crystallization During Processing
The logic for diagnosing and addressing these common issues is mapped out below.
Q1: Can this compound form liquid crystals in non-aqueous solvents?
Yes. Research shows that this compound can self-assemble in non-aqueous deep eutectic solvents (DES), such as Choline Chloride:Urea. Interestingly, the pure DES can support a cubic Pn3m phase similar to water, while mixtures of DES with water can result in an inverse hexagonal phase [1].
Q2: What analytical techniques are best for characterizing this compound phases? SAXS/WAXS is the primary technique for definitive phase identification and lattice parameter calculation [1]. Cross-Polarized Optical Microscopy can quickly visualize birefringent textures of liquid crystalline phases [1]. NMR Spectroscopy is valuable for studying hydration kinetics, molecular interactions, and dynamic behavior during phase formation over time [2].
Q3: How can I trigger a phase transition in a this compound-based system on demand? A very effective and simple trigger is the addition of water. For a system initially formulated in a pure DES (forming a cubic phase), the simple addition of water can shift the equilibrium to an inverse hexagonal phase. This provides a potential mechanism for the triggered release of drugs by hydration [1].
The troubleshooting below addresses the core stability issue and its solution.
| Question | Answer & Rationale | Supporting Experimental Evidence |
|---|---|---|
| Why is this compound preferred over lipids like GMO for stable nanostructures? | This compound lacks ester bonds, making it chemically robust and less susceptible to degradation, especially by esterases in the GI tract. GMO contains ester bonds, a major site of hydrolysis and degradation [1] [2]. | Comparative studies show this compound-based cubosomes offer greater structural stability for oral drug delivery, while GMO is vulnerable to esterase-catalyzed hydrolysis, leading to nanostructure degradation [2]. |
| How can I experimentally confirm the stability of my this compound formulation? | Use Small-Angle X-Ray Scattering (SAXS). This is the standard method to verify the internal liquid crystalline structure (e.g., cubic Pn3m phase) and confirm it remains unchanged over time or under stress [1] [2] [3]. | Protocols involve loading the dispersion into a capillary tube and analyzing with a synchrotron or lab SAXS instrument. The lattice parameter calculated from Bragg peak ratios confirms structural integrity [1] [3]. |
The following diagram illustrates the fundamental degradation pathway that this compound avoids, compared to ester-containing lipids like Glyceryl Monooleate (GMO).
For your technical guides, here is a detailed methodology for preparing stable, organic solvent-free this compound cubosomes, adapted from recent research [2].
Materials:
Preparation Steps:
Key Characterization Methods:
Phytantriol is well-known for forming lyotropic liquid crystal (LLC) phases like the cubic Pn3m and inverse hexagonal (HII) phases in aqueous systems. However, using water as a solvent presents two major limitations:
Deep Eutectic Solvents (DES) are a class of neoteric, "green" solvents that offer a promising alternative. They are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that have a much lower melting point than their individual components [2].
Key Advantages for this compound Research:
Research has confirmed that certain DES can support the self-assembly of this compound into complex LLC phases, similar to its behavior in water [1] [3] [4].
Here are answers to common questions and solutions to problems you might encounter.
FAQ: Fundamental Principles
Q1: Can DES truly support this compound's liquid crystalline phases?
Q2: How does water content affect the phase behavior in DES?
Q3: Are all DES equally effective with this compound?
Troubleshooting: Common Experimental Issues
Problem 1: High viscosity of DES leading to poor handling and mixing.
Problem 2: Failure to form the desired liquid crystalline phase.
Problem 3: Inconsistent results between batches.
Below is a generalized workflow for creating and analyzing a this compound-based gel in a DES. This workflow visually guides you from solvent preparation to final analysis, helping to standardize your process and troubleshoot potential failure points.
The following table summarizes key findings from recent research on this compound's phase behavior in different DES, which can guide your solvent selection and interpretation of results.
| DES Composition (HBA:HBD) | Key this compound Phases Observed | Effect of Adding Water | Key Application Insight |
|---|---|---|---|
| Choline Chloride : Urea | Cubic Pn3m (in neat DES), Inverse Hexagonal HII (with water) [4] | Favors formation of inverse hexagonal (HII) phase at higher water content [3] [4] | Water-triggered phase change useful for controlled release [4]. |
| Betaine : Glycerol | Cubic Pn3m, Inverse Hexagonal HII [3] | Promotes highly structured phases (e.g., HII) above ~50 wt% water [3] | A viable non-chloride DES for supporting complex phases. |
| Choline Chloride : Glycerol | Amorphous or unstructured assemblies [3] | Requires high water content to form structured phases [3] | Less suitable for forming structured LLC phases without significant water. |
| Choline Chloride : Ethylene Glycol | Amorphous or unstructured assemblies [3] | Requires high water content to form structured phases [3] | Less suitable for forming structured LLC phases without significant water. |
I hope this technical support guide provides a solid foundation for your work. The integration of DES can significantly improve the stability of your this compound systems against evaporation.
| Modulation Strategy | Mechanism of Action | Key Findings & Experimental Evidence |
|---|---|---|
| Lipid Composition [1] [2] | Altering the molecular geometry and packing within the cubic phase to change water channel diameter and bilayer properties. | Replacing monoolein (MO) with phytantriol (PT) reduced aqueous channel diameter from ~51 Å to ~24 Å, hindering the release of insulin aggregates and altering release kinetics [1]. This compound offers higher chemical stability than monoolein due to the absence of an ester group [2]. |
| Internal Nanostructure [1] | Controlling the diffusion path of the drug by changing the cubic phase geometry (e.g., diamond vs. gyroid) or lattice parameter. | The encapsulation of insulin did not change the cubic phase symmetry (QIID) of PT but did increase its lattice parameter, which can influence diffusion rates [1]. |
| Polymer Stabilizers [1] [2] | Using stabilizers like Pluronic F127 to control particle size and potentially influence release by forming a steric barrier at the interface. | Pluronic F127 is a standard stabilizer used in the formulation of this compound cubosomes to achieve homogeneous, sub-micron particles (cubosomes) and prevent aggregation [1] [2]. |
| Stimuli-Responsive Release [3] | Incorporating components that trigger drug release in response to specific internal (e.g., enzymes) or external (e.g., light) stimuli. | While not specific to this compound, smart polymers can be designed for pH, enzyme, or light-responsive release. For example, poly(lactic acid)-poly(ethyleneimine) systems showed burst release of doxorubicin as pH shifted from 7.4 to 5.4 [3]. |
Here are solutions to specific problems you might encounter when working with this compound formulations.
Problem: Low Drug Encapsulation Efficiency
Problem: Inconsistent or Uncontrolled Drug Release Profile
Problem: Physical Instability of Cubosome Dispersion (e.g., Aggregation)
This methodology outlines a standard experiment to evaluate the drug release profile from a bulk this compound cubic phase, based on the research cited [1].
Materials:
Procedure:
What is a typical "good" PDI value for phytantriol dispersions? Research indicates that with optimized methods, a PDI in the low-to-moderate range is achievable. For instance, one microfluidic study reported PDIs that were "low-to-moderate," while an ultrasonication protocol achieved a PDI of 0.22 for nifedipine-loaded cubosomes [1] [2] [3].
Which preparation method is better for low PDI: top-down or bottom-up? Both approaches can be effective, but they offer different advantages:
Does the choice of lipid matter for PDI? Yes. This compound is often highlighted for its greater structural stability compared to other lipids like glyceryl monooleate, due to its resistance to enzymatic degradation in the gastrointestinal tract. This inherent stability can contribute to more consistent particle formation and a narrower size distribution [2] [3] [4].
The table below summarizes common issues and their solutions based on experimental findings.
| Problem Area | Possible Cause | Evidence-Based Solution | Key References |
|---|---|---|---|
| Mixing & Process Control | Uncontrolled bulk mixing during solvent exchange | Use microfluidic hydrodynamic flow-focusing. Increase the Flow Rate Ratio (QR) to narrow the precursor stream for faster mixing and smaller, more uniform particles. | [1] |
| Pumping instability in microfluidic systems | Ensure stable syringe pumps; consider custom-designed microfluidic devices to improve reproducibility. | [1] | |
| Formulation Parameters | Suboptimal stabilizer type or concentration | Use Poloxamer 407 (Pluronic F127). For cationic/ stimuli-responsive systems, consider quaternized copolymers (e.g., TPP-QPDMAEMA-b-PLMA). | [1] [4] |
| Lipid-to-polymer ratio not optimized | For polymeric stabilizers, test ratios like 9:1 or 4:1 (lipid:polymer). A 20% w/w copolymer percentage can be effective. | [4] | |
| Lipid concentration too high | In microfluidics, higher initial lipid concentration can lead to larger particle size and potentially affect dispersity. | [1] | |
| Preparation Method | Inefficient energy input in top-down methods | For ultrasonication, ensure sufficient amplitude (e.g., 99%) and duration (e.g., 25 min) for complete homogenization. | [2] [3] |
Here are detailed methodologies for the two key preparation techniques cited in the troubleshooting guide.
This method is adapted from a study that used a cross-shaped microfluidic device to achieve size-controlled this compound cubosomes with low-to-moderate PDI [1].
Materials:
Procedure:
This protocol is adapted from a study that developed nifedipine-loaded this compound cubosomes, achieving a PDI of 0.22 [2] [3].
Materials:
Procedure:
The following workflow synthesizes the troubleshooting process into a clear, actionable pathway.
Freeze-drying, or lyophilization, is a promising technique to enhance the long-term stability of lipid liquid crystalline nanoparticles (LCNPs) like cubosomes and hexosomes, which are prone to degradation and hydrolysis in aqueous dispersions [1]. The core challenge is that the process itself can introduce stresses that disrupt the delicate nanostructure.
The diagram below outlines the critical stages of the freeze-drying workflow for phytantriol dispersions, highlighting key parameters for success at each step.
This table summarizes frequent problems encountered during freeze-drying and evidence-based solutions to preserve liquid crystal phase.
| Problem & Observed Outcome | Root Cause | Evidence-Based Solution & Preventive Action |
|---|---|---|
| Structural Collapse / Loss of Mesophase [2] | Insufficient or ineffective cryoprotection. Without a protectant, ice crystals damage the lipid bilayer structure. | Optimize cryoprotectant type and concentration. Use disaccharides like trehalose at ~2% w/v. Trehalose is hypothesized to enter the water channels of LCNPs, protecting the lipid bilayer [1]. |
| Prolonged Drying Times [2] | Vacuum system inefficiency or ice buildup in condenser. Slows sublimation, risking sample damage from extended process. | Check vacuum pump and system for leaks. Ensure condenser is properly defrosted between cycles. Verify sample water content is not excessively high [2]. |
| Incomplete Solvent Removal / Sample Melt-Back [2] | Inadequate pre-freezing or temperature control failure. Sample not fully frozen before drying, leading to melting instead of sublimation. | Ensure complete pre-freezing (e.g., -80°C for 24 hours [1]). Check and calibrate freeze-dryer's temperature sensors and controllers [2]. |
| Aggregation or Size Increase upon Rehydration | Cryoprotectant not forming a stable matrix, leading to nanoparticle fusion during drying or rehydration. | Ensure cryoprotectant forms an amorphous glass. Mannitol may crystallize and offer less protection than trehalose. Test different cryoprotectants and ensure a uniform, solid cake is formed [1]. |
| Loss of Drug Activity (for loaded LCNPs) | Freeze-drying stress causes active ingredient (e.g., hydrophobic drug) to precipitate or degrade. | Validate post-lyophilization activity. Research shows that with proper protocol (using trehalose), the efficacy of a loaded hydrophobic antimicrobial was fully retained after rehydration [1]. |
This protocol is adapted from a published study that successfully preserved the structure and function of LCNPs [1].
Objective: To produce a stable, dry powder of this compound-based LCNPs that can be rehydrated without losing the liquid crystalline structure.
Materials:
Methodology:
Q1: Can I use other cryoprotectants besides trehalose? A1: Yes, other disaccharides like sucrose can be effective. The mechanism is believed to be the replacement of water molecules and formation of a protective amorphous glassy matrix around the lipid bilayer, preventing fusion and structural collapse during dehydration [1]. However, trehalose is often favored for its high glass transition temperature and chemical stability.
Q2: How can I be sure the liquid crystal phase is retained after rehydration? A2: SAXS is the most definitive technique. It provides a scattering pattern with characteristic peaks that act as a fingerprint for the liquid crystalline phase (e.g., cubic, hexagonal, lamellar) [3]. Retaining the SAXS pattern post-lyophilization is conclusive proof of phase retention.
Q3: My rehydrated nanoparticles are larger. Does this mean the experiment failed? A3: Not necessarily. A minor increase in hydrodynamic diameter can occur. One study reported an increase from 173 nm to 193 nm after freeze-drying and rehydration, which was not considered significant. The critical metrics are the retention of the internal mesophase (via SAXS), a low PDI, and, for drug delivery applications, the retained functionality of the loaded cargo [1].
Q4: Are there solvent systems that could stabilize the phase during drying? A4: Emerging research explores forming liquid crystals in non-aqueous deep eutectic solvents (DES) or ionic liquids, which have low volatility and different polarity [3]. While not a direct replacement for aqueous freeze-drying, this represents an alternative approach to overcome stability issues associated with water.
| Feature / Property | Phytantriol (PHT) | Glyceryl Monooleate (GMO) |
|---|---|---|
| Common Cubic Phase | Primarily Pn3m at temps up to ~43°C [1] [2] | Primarily Pn3m at temps up to >80°C [2] |
| Thermal Stability | Lower transition temperature; cubic phase less stable at higher temperatures [2]. | Higher thermal stability; maintains cubic structure over a wider temperature range [2]. |
| In-Vitro Cytotoxicity | Higher cytotoxicity in both cervical cancer (HeLa) and human fibroblast (MSU 1.1) cells [3]. | Lower cytotoxicity; more favorable safety profile on tested cell lines and spheroids [3]. |
| Intracellular ROS Generation | Induces a more significant increase in reactive oxygen species, suggesting higher cellular stress [3]. | Shows an insignificant contribution to cellular redox balance at most concentrations [3]. |
| Impact on Cytoskeleton | Causes more pronounced disintegration of F-actin filaments [3]. | Less disruptive effect on the cytoskeleton integrity [3]. |
| Drug Release Profile | Faster and more extensive release of hydrophilic compounds (e.g., model protein FITC-Ova) [4]. | Sustains release longer; can transform to HII phase, slowing release [4]. |
| Swelling Behavior | Swells more slowly and to a lesser extent [4]. | Faster and more extensive swelling in aqueous environments [4]. |
The data in the table above is derived from standardized experimental protocols. Here are the key methodologies used in the cited studies.
The top-down method is commonly used to prepare dispersions of cubosomes and other LLCNPs for characterization and biological testing [3].
The following in vitro assays are typically performed on cell lines like HeLa (cervical cancer) and MSU 1.1 (human fibroblasts) to assess biocompatibility [3].
The choice between this compound and monoolein depends on the specific requirements of your drug delivery system.
Choose this compound if:
Choose Monoolein (GMO) if:
To help visualize the key processes discussed, the following diagrams outline the experimental workflow for evaluating LLCNPs and their subsequent interaction with cells.
Diagram 1: Experimental workflow for the preparation and evaluation of lipid liquid crystalline nanoparticles (LLCNPs), from formulation to biological testing.
Diagram 2: Proposed pathways of LLCNP interaction with cells, leading to observed cytotoxic effects. ROS = Reactive Oxygen Species.
The following table summarizes the key comparative findings from the study, which investigated nanoparticles with two different lipid contents (2% and 20% w/w%) stabilized with Pluronic F-127 [1] [2] [3].
| Feature | GMO-based LLCNPs | PHT-based LLCNPs |
|---|---|---|
| Cytotoxicity | Lower cytotoxicity on both HeLa (cervical cancer) and MSU 1.1 (human fibroblast) cell lines, including in 3D spheroids [1] [3]. | Significantly higher cytotoxicity on both cell lines and in 3D spheroids [1] [3]. |
| Genotoxicity & Gene Expression | Concentration-dependent effects on the expression of genes related to DNA damage and metabolism were observed [1] [3]. | Showed concentration-dependent differences in gene expression profile compared to GMO-based LLCNPs [1] [3]. |
| Reactive Oxygen Species (ROS) Generation | Showed a distinct, but generally insignificant, impact on cellular redox balance for most concentrations tested [1] [3]. | Induced a distinct and higher level of ROS activity compared to GMO-based LLCNPs [1] [3]. |
| Effect on Cytoskeleton | Interaction with F-actin filaments led to cytoskeleton disintegration [1] [3]. | Interaction with F-actin filaments also caused cytoskeleton disintegration [1] [3]. |
| Overall Conclusion for Drug Delivery | More viable candidates due to lower deleterious impact on cells and efficient internalization into monolayers and 3D spheroids [1] [2] [3]. | Less suitable due to higher cytotoxicity, despite being efficiently internalized [1] [2] [3]. |
The study you referenced followed a detailed methodology to comprehensively assess the nanoparticles' properties and their interactions with cells. The workflow below outlines the key steps involved in the physicochemical and biological characterization.
Methodology Details:
While the specific internalization pathways for GMO and PHT nanoparticles were not detailed in the provided study, the process generally follows a common cellular mechanism for nanoparticles. The diagram below illustrates this generic pathway, which involves key regulators like PTEN and phosphoinositides [4].
Pathway Key Points:
A comprehensive 2021 study compared GMO- and PHT-based Lipid Liquid Crystalline Nanoparticles (LLCNPs). The key findings relevant to your query are summarized in the table below [1] [2].
| Feature | GMO-based LLCNPs | PHT-based LLCNPs |
|---|---|---|
| General Cytotoxicity | Lower cytotoxicity | Higher cytotoxicity on both HeLa and human fibroblast cells |
| ROS Generation Impact | Lower and mostly insignificant contribution to cellular redox balance | Higher detected ROS activity level |
| Effect on Cytoskeleton | Less deleterious impact | Causes distinct cytoskeleton (F-actin) disintegration |
| Overall Suitability | More viable candidate for drug delivery systems | More deleterious impact on cells |
The experimental data in the summary table above was generated using the following key methodologies [1] [2]:
The diagram below illustrates the general cellular signaling pathways and consequences triggered by nanoparticle-induced Reactive Oxygen Species (ROS), based on the mechanisms described in the studies [1].
This model shows how the internalization of nanoparticles can initiate a cascade of events. The higher levels of ROS generated by PHT-based nanoparticles, as per the experimental data, would more strongly drive these detrimental pathways, explaining their observed higher cytotoxicity [1].
The most relevant data comes from a study comparing these nanoparticles for brain delivery of the antiseizure drug phenytoin. The table below summarizes the quantitative findings from this research.
| Parameter | Phytantriol Cubosomes | This compound Hexosomes |
|---|---|---|
| Internal Nanostructure | Inverse bicontinuous cubic (V2) phase [1] | Inverse hexagonal (H2) phase [1] |
| Stabilizing Polymer | Tween 80 [2] [1] | Pluronic F127 [2] [1] |
| Phenytoin Encapsulation Efficiency | >97% [2] | >97% [2] |
| In Vivo Brain Concentration (Phenytoin) | Superior (Higher concentration achieved) [2] [1] | Lower [2] [1] |
| In Vivo Brain-to-Plasma Ratio (Phenytoin) | Superior (Higher targeted delivery) [2] [1] | Lower [2] [1] |
| Cytotoxicity (hCMEC/D3 cell line) | Comparable (No significant difference) [2] [1] | Comparable (No significant difference) [2] [1] |
This study concluded that for phenytoin, cubosomes were superior to hexosomes in delivering the drug across the blood-brain barrier, despite both systems having equally high encapsulation efficiency and similar safety profiles [2] [1]. The authors noted that this was the first in vivo comparison of its kind.
The data in the table above was generated using a robust methodology that allows for a direct, head-to-head comparison. The key to this approach is using the same lipid (this compound) and only changing the stabilizer to dictate the final nanostructure.
Key Experimental Steps [2] [1]:
The difference in performance is attributed to the distinct internal nanostructures, which can influence drug release and interactions with biological barriers.
Irritant